Bicyclo[3.3.1]nonane-2,6-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92375. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bicyclo[3.3.1]nonane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNPVTXLBMSEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CCC(=O)C1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936986 | |
| Record name | Bicyclo[3.3.1]nonane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16473-11-3 | |
| Record name | Bicyclo(3.3.1)nona-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016473113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.3.1]nonane-2,6-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.3.1]nonane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[3.3.1]nonane-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bicyclo[3.3.1]nonane-2,6-dione: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[3.3.1]nonane-2,6-dione, often referred to as Meerwein's ketone, is a bridged bicyclic organic compound with the chemical formula C₉H₁₂O₂.[1][2] Its rigid and well-defined three-dimensional structure makes it a valuable building block in organic synthesis, particularly for the preparation of complex molecules such as adamantane derivatives and various natural products.[3] The unique conformational properties and reactivity of this diketone have garnered significant interest in the fields of stereochemistry, medicinal chemistry, and materials science. This guide provides an in-depth overview of the fundamental properties, synthesis, and conformational analysis of this compound.
Core Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for researchers.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1] |
| Melting Point | 153-155 °C | [4] |
| Boiling Point | 139-146 °C | |
| Appearance | White solid | |
| CAS Number | 16473-11-3 | [2] |
Spectroscopic Data
¹H NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.1-2.5 | m | 10H | CH, CH₂ |
| 2.50 | brs | 2H | C1-H, C5-H (enol form) |
| 3.72 | brs | 2H | C1-H, C5-H (keto form) |
| 3.24, 3.60 | d | 2H | C3-H, C7-H (keto form) |
| 5.64 | s | 1H | C3-H (enol form) |
Note: The spectrum shows a mixture of keto and enol forms.[4]
¹³C NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| 26.9 | C9 |
| 38.0 | C1, C5 |
| 42.9 | C2, C4 |
| 210.8 | C=O |
Note: Data corresponds to a derivative, 7,7-Ethylenedioxy-bicyclo[3.3.1]nonane-2,4-dione.
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1730, 1710 | Strong | C=O stretching (keto form) |
| 1645 | Medium | C=C stretching (enol form) |
| 1250, 1205, 1160 | Medium | C-O stretching |
Note: Data corresponds to a precursor, methyl 3-acetylcyclohexanecarboxylate.[4]
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 152 | 65% | [M]⁺ |
| 124 | 5% | [M-CO]⁺ |
| 110 | 22% | [Resorcinol]⁺ |
| 97 | 18% | |
| 82 | 49% | |
| 81 | 40% | |
| 68 | 49% | |
| 67 | 100% |
[4]
Conformational Analysis
A critical aspect of the chemistry of this compound is its conformational flexibility. The molecule predominantly exists in a dynamic equilibrium between a double-chair (CC) and a chair-boat (CB) conformation.[5]
-
Double-Chair (CC) Conformation: This is the most stable conformer, where both six-membered rings adopt a chair conformation.[5]
-
Chair-Boat (CB) Conformation: In this conformation, one ring is in a chair form while the other is in a boat form. This conformer is higher in energy by approximately 3.4 kJ/mol.[5]
The conformational equilibrium can be influenced by substitution on the bicyclic framework. This equilibrium plays a crucial role in determining the molecule's reactivity and its interactions with other molecules.
Caption: Conformational equilibrium of this compound.
Experimental Protocols
Synthesis of this compound via Robinson Annulation
A common and effective method for the synthesis of the bicyclo[3.3.1]nonane framework is the Robinson annulation.[6][7][8] This procedure involves a Michael addition followed by an intramolecular aldol condensation.
Materials:
-
2-Substituted cyclohexanone
-
Methyl vinyl ketone
-
Base (e.g., sodium ethoxide, potassium hydroxide)
-
Solvent (e.g., ethanol, benzene)
-
Acid for workup (e.g., hydrochloric acid)
Procedure:
-
Michael Addition: The 2-substituted cyclohexanone is treated with a base to form an enolate. This enolate then acts as a nucleophile in a Michael addition to methyl vinyl ketone. This step forms a 1,5-diketone intermediate.
-
Intramolecular Aldol Condensation: The reaction mixture is then heated, often with the same basic catalyst, to promote an intramolecular aldol condensation of the 1,5-diketone. This cyclization step forms the second six-membered ring of the bicyclo[3.3.1]nonane system.
-
Dehydration: Upon heating, the resulting aldol addition product readily dehydrates to form an α,β-unsaturated ketone within the newly formed ring.
-
Workup and Purification: The reaction is quenched with acid, and the product is extracted with an organic solvent. The crude product is then purified by techniques such as recrystallization or column chromatography.
The stereochemical outcome of the Robinson annulation, particularly at the bridgehead carbons, can be influenced by the reaction conditions and the nature of the substituents.[6]
Caption: Workflow for the Robinson Annulation synthesis.
Applications in Drug Development and Research
The rigid bicyclo[3.3.1]nonane scaffold is a desirable feature in medicinal chemistry as it can position functional groups in precise three-dimensional orientations, leading to enhanced binding affinity and selectivity for biological targets. Derivatives of this compound have been explored for their potential as:
-
Anticancer agents: The bicyclic core is found in several natural products with cytotoxic activity.[9]
-
Antiviral compounds: The rigid framework can mimic the conformation of substrates or inhibitors of viral enzymes.
-
Central nervous system (CNS) active agents: The lipophilic nature of the bicyclic system can facilitate penetration of the blood-brain barrier.
Furthermore, its well-defined stereochemistry makes it an excellent model system for studying reaction mechanisms and conformational effects in organic chemistry.
Conclusion
This compound is a fundamentally important molecule with a rich stereochemistry and versatile reactivity. Its well-characterized physical and spectroscopic properties, coupled with established synthetic routes, make it an accessible and valuable tool for a wide range of applications in organic synthesis, drug discovery, and materials science. The conformational equilibrium between its chair-chair and chair-boat forms is a key feature that governs its chemical behavior and provides a fascinating subject for further study.
References
- 1. This compound | C9H12O2 | CID 140084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bicyclo(3.3.1)nonane-2,6-dione [webbook.nist.gov]
- 3. Adamantane-2,6-dione | High-Purity Research Chemical [benchchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. journals.co.za [journals.co.za]
- 9. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
Synthesis and characterization of Bicyclo[3.3.1]nonane-2,6-dione
An In-depth Technical Guide on the Synthesis and Characterization of Bicyclo[3.3.1]nonane-2,6-dione
Abstract
This compound is a significant bicyclic organic compound, holding a key position as a versatile intermediate in the synthesis of complex molecular architectures. Its derivatives have shown potential in pharmaceutical applications, making it a molecule of interest for researchers and drug development professionals.[1] This technical guide provides a detailed overview of the synthesis and comprehensive characterization of this compound.
Physical and Chemical Properties
This compound, with the chemical formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol , typically presents as a white solid.[2][3] It exhibits solubility in organic solvents such as chloroform and methanol.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 151 °C[1] |
| Boiling Point | 180 °C @ 20 mmHg[1] |
| Density (estimate) | 1.0505 g/cm³[1] |
| Flash Point | 105.574 °C[1] |
| Vapor Pressure | 0.00311 mmHg @ 25°C[1] |
| Refractive Index (estimate) | 1.5350[1] |
Synthesis of this compound
A prevalent and effective method for the synthesis of racemic this compound involves an initial condensation reaction between dimethyl malonate and paraformaldehyde.[4] This is followed by subsequent hydrolysis and decarboxylation to yield the intermediate, endo,endo-bicyclo[3.3.1]nonane-2,6-diol. The synthesis is completed by the oxidation of this diol to the target dione.
Experimental Protocol
Step 1: Synthesis of endo,endo-Bicyclo[3.3.1]nonane-2,6-diol
The initial steps involve the condensation of dimethyl malonate and paraformaldehyde, followed by hydrolysis and decarboxylation. While a detailed, unified protocol for this specific transformation is spread across various literature, the general methodology is well-established.[4]
Step 2: Oxidation of endo,endo-Bicyclo[3.3.1]nonane-2,6-diol to this compound via Swern Oxidation
This procedure is analogous to the oxidation of similar bicyclic diols.[5]
-
Safety Precaution: This reaction must be performed in a well-ventilated fume hood due to the production of dimethyl sulfide. A violent reaction can occur between oxalyl chloride and dimethyl sulfoxide at ambient temperatures.[5]
-
In a three-necked flask equipped with a magnetic stirrer, a low-temperature thermometer, and a dropping funnel, a solution of oxalyl chloride (0.16 mol) in dichloromethane (350 mL) is prepared.
-
The solution is cooled to -78 °C with continuous stirring in an acetone-dry ice bath.
-
A solution of dimethyl sulfoxide (0.16 mol) in dichloromethane (75 mL) is added dropwise over a period of 20 minutes, ensuring the temperature is maintained at -78 °C.
-
Following a further 10 minutes of stirring, a solution of endo,endo-bicyclo[3.3.1]nonane-2,6-diol (0.08 mol) in dry dimethyl sulfoxide (30 mL) is added rapidly to the reaction mixture at -78 °C.
-
The mixture is stirred for an additional 25 minutes at -78 °C upon completion of the diol addition.
-
Freshly distilled triethylamine (105 mL) is then added dropwise.
-
After stirring for another 15 minutes at -78 °C, the cooling bath is removed, and the reaction is allowed to warm to room temperature.
-
Water (300 mL) is added to quench the reaction.
-
The organic layer is separated, and the aqueous phase is extracted with dichloromethane.
-
The combined organic extracts are washed sequentially with 1% hydrochloric acid, 5% aqueous sodium carbonate, and water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification of the crude product can be achieved through recrystallization or sublimation.[5]
Characterization
The structural integrity and purity of the synthesized this compound are ascertained through a combination of spectroscopic methods.
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ: 2.47–2.69 (6H, m), 2.82–2.89 (2H, m), 3.37–3.38 (2H, m)[5] |
| ¹³C NMR (CDCl₃) | δ: 31.1 (t), 36.6 (t), 44.7 (d), 205.2 (s)[5] |
| IR (paraffin mull, cm⁻¹) | 1690 (s, C=O), 1260 (m), 1215 (m), 1125 (m), 1095 (w), 1035 (w), 935 (w)[5] |
| Mass Spectrum | Molecular Ion (M⁺): m/z 152[3] |
Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
Characterization Workflow
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. This compound(16473-11-3) IR2 [m.chemicalbook.com]
- 3. cjm.ichem.md [cjm.ichem.md]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of Bicyclo[3.3.1]nonane-2,6-dione: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Bicyclo[3.3.1]nonane-2,6-dione, a bicyclic organic compound with the chemical formula C₉H₁₂O₂.[1][2][3] The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not explicitly available in search results |
Note: Specific peak assignments for ¹H and ¹³C NMR were not available in the provided search results. The tables are formatted for the inclusion of such data when available.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description of Absorption |
| ~1690 | C=O (Ketone) stretching |
Note: The IR spectrum of 9-thiathis compound shows a strong C=O stretch at 1690 cm⁻¹, which is indicative of the ketone functional groups.[4] It is expected that this compound would exhibit a similar characteristic absorption.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 152 | Base Peak | [M]⁺ (Molecular Ion) |
| 82 | High | C₅H₆O |
| 55 | High | C₄H₇ |
Note: The mass spectrometry data is based on the NIST WebBook entry for Bicyclo(3.3.1)nonane-2,6-dione (electron ionization).[2] The molecular weight of the compound is 152.19 g/mol .[1][2]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer. For ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[7]
Infrared (IR) Spectroscopy
For solid samples like this compound, the Attenuated Total Reflectance (ATR) or thin solid film method is commonly used.[8][9]
-
ATR-IR: Place a small amount of the solid sample directly on the ATR crystal.[9] Apply pressure to ensure good contact.
-
Thin Solid Film: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[8] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]
-
Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum.[8]
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the mass analysis of small organic molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).[10] The sample is vaporized in a vacuum.[10]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.[10]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[10]
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.[10]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using spectroscopic methods.
Caption: A logical workflow for the structural elucidation of organic compounds using various spectroscopic techniques.
References
- 1. This compound | C9H12O2 | CID 140084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bicyclo(3.3.1)nonane-2,6-dione [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. web.mit.edu [web.mit.edu]
- 7. cjm.ichem.md [cjm.ichem.md]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. amherst.edu [amherst.edu]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Conformational Analysis of the Bicyclo[3.3.1]nonane-2,6-dione Ring System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[3.3.1]nonane framework is a prevalent structural motif in numerous biologically active natural products and complex synthetic targets. The conformational landscape of this bicyclic system, particularly when substituted with functional groups, plays a pivotal role in determining its chemical reactivity and biological interactions. This technical guide provides a comprehensive analysis of the conformational preferences of bicyclo[3.3.1]nonane-2,6-dione, a key derivative. By integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, this document offers a detailed exploration of the structural and energetic characteristics of its various conformers. Detailed experimental protocols and tabulated quantitative data are presented to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and structural biology.
Introduction
The bicyclo[3.3.1]nonane ring system is a conformationally versatile scaffold that can adopt several distinct shapes, primarily the double-chair (CC), chair-boat (CB), and twin-boat (BB) conformations. The presence of carbonyl groups at the C2 and C6 positions in this compound introduces significant electronic and steric effects that influence the conformational equilibrium. Understanding the dominant conformation and the energetic barriers to interconversion is crucial for designing molecules with specific three-dimensional orientations for applications in drug development and catalysis. This guide will delve into the experimental and theoretical approaches used to elucidate the conformational properties of this important dione.
Conformational Isomers of this compound
The conformational flexibility of the two six-membered rings in this compound gives rise to three primary conformers.
-
Double-Chair (CC) Conformation: This is generally the most stable conformation, where both six-membered rings adopt a chair form.
-
Chair-Boat (CB) Conformation: In this arrangement, one ring is in a chair conformation while the other adopts a boat form. This conformer is typically higher in energy than the double-chair form.
-
Twin-Boat (BB) Conformation: Both rings are in a boat conformation, which is the most energetically unfavorable due to significant steric strain.
The relative energies and populations of these conformers are determined by a combination of angle strain, torsional strain, and transannular interactions.
Experimental Determination of Conformation
X-ray Crystallography
X-ray diffraction analysis of single crystals provides an unambiguous determination of the molecular structure in the solid state. For this compound, crystallographic studies have consistently shown that the molecule adopts a double-chair (CC) conformation in the crystalline phase.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | C2/c | [1] |
| a (Å) | 7.38042 (4) | [1] |
| b (Å) | 10.38220 (5) | [1] |
| c (Å) | 9.75092 (5) | [1] |
| β (°) | 95.359 (1) | [1] |
| V (ų) | 743.7 | |
| Z | 4 |
Table 2: Selected Bond Lengths and Dihedral Angles for the Chair-Chair Conformation of this compound (from X-ray Data)
| Bond/Angle | Value (Å or °) |
| C1-C2 | 1.52 |
| C2-C3 | 1.51 |
| C3-C4 | 1.53 |
| C4-C5 | 1.54 |
| C5-C6 | 1.52 |
| C6-C7 | 1.51 |
| C7-C8 | 1.53 |
| C1-C8 | 1.54 |
| C1-C9 | 1.54 |
| C5-C9 | 1.54 |
| C2=O10 | 1.21 |
| C6=O11 | 1.21 |
| Dihedral Angles | |
| C8-C1-C2-C3 | -55.2 |
| C1-C2-C3-C4 | 56.1 |
| C2-C3-C4-C5 | -55.8 |
| C3-C4-C5-C9 | 55.9 |
| C4-C5-C9-C1 | -56.3 |
| C5-C9-C1-C2 | 55.7 |
Note: These are representative values and may vary slightly between different crystal structure determinations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, both ¹H and ¹³C NMR provide valuable insights. The chemical shifts and, more importantly, the proton-proton coupling constants (J-values) are sensitive to the dihedral angles between adjacent protons, which are characteristic of a specific conformation.
Table 3: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1, C5 | 2.50 (br s) | 44.7 |
| C2, C6 | - | 205.2 |
| C3, C7 (ax) | 2.47-2.69 (m) | 36.6 |
| C3, C7 (eq) | 2.47-2.69 (m) | 36.6 |
| C4, C8 (ax) | 2.47-2.69 (m) | 31.1 |
| C4, C8 (eq) | 2.47-2.69 (m) | 31.1 |
| C9 (syn) | 2.82-2.89 (m) | 31.1 |
| C9 (anti) | 2.47-2.69 (m) | 31.1 |
Note: The broadness of the bridgehead proton signals (C1, C5) is often indicative of conformational averaging or complex coupling patterns.
The observation of distinct signals for axial and equatorial protons, along with the magnitude of their coupling constants, is consistent with the molecule predominantly adopting a rigid chair-chair conformation in solution. Large diaxial couplings (typically 8-12 Hz) would be expected, while axial-equatorial and equatorial-equatorial couplings would be smaller (typically 2-5 Hz).
Computational Modeling
Theoretical calculations provide a powerful means to investigate the relative energies of different conformers and the energy barriers for their interconversion. Ab initio and Density Functional Theory (DFT) methods are commonly employed for this purpose.
Computational studies on this compound have confirmed that the double-chair (CC) conformer is the global minimum on the potential energy surface. The chair-boat (CB) conformer is calculated to be approximately 3.4 kJ/mol higher in energy . The twin-boat (BB) conformation is significantly less stable and is not considered a significant contributor to the overall conformational population at room temperature.[1]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of the bicyclo[3.3.1]nonane skeleton is through a Robinson annulation reaction.
General Procedure:
-
Michael Addition: A cyclic enolate, such as that derived from cyclohexanone, is reacted with an α,β-unsaturated ketone, like methyl vinyl ketone. This step forms a 1,5-diketone intermediate.
-
Intramolecular Aldol Condensation: The 1,5-diketone is then treated with a base to induce an intramolecular aldol condensation, followed by dehydration to yield the bicyclic enone.
-
Further Modifications: Subsequent functional group manipulations are performed to arrive at the target this compound.
A widely used precursor, "Meerwein's ester," can be synthesized from the condensation of formaldehyde and dimethyl malonate.[2] Subsequent decarboxylation leads to the racemic dione.[2]
Purification:
The crude product is typically purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system such as petroleum ether.
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified dione in an appropriate solvent (e.g., petroleum ether).
-
Data Collection: A selected crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.
NMR Spectroscopy
-
Sample Preparation: A sample of the purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For detailed conformational analysis, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are highly recommended to establish proton-proton connectivities and through-space interactions, respectively.
-
Data Analysis: The chemical shifts, multiplicities, and coupling constants are determined from the one-dimensional and two-dimensional spectra. The observed coupling constants are then used in conjunction with the Karplus equation to estimate dihedral angles and infer the solution-state conformation.
Computational Modeling
-
Structure Building: The initial 3D structures of the double-chair and chair-boat conformers of this compound are built using molecular modeling software.
-
Geometry Optimization: The geometries of the conformers are optimized using ab initio (e.g., Hartree-Fock) or DFT (e.g., B3LYP) methods with a suitable basis set (e.g., 6-31G*).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Energy Analysis: The relative energies of the conformers are calculated from the electronic energies, including zero-point energy corrections, to determine the most stable conformation.
Visualizations
Conformational Isomers
References
Pioneering Pathways: An In-depth Technical Guide to the Synthesis of the Bicyclo[3.3.1]nonane-2,6-dione Framework
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane framework is a pivotal structural motif in a multitude of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, making it a target of significant interest in synthetic and medicinal chemistry. This technical guide delves into the early, foundational synthetic routes to a key derivative, bicyclo[3.3.1]nonane-2,6-dione, providing a comprehensive resource for researchers in the field. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for seminal syntheses, and visualizes the core synthetic workflows.
Robinson Annulation: A Cornerstone in Bicyclic Synthesis
The Robinson annulation is a powerful and widely employed method for the formation of six-membered rings. The reaction proceeds through a tandem Michael addition and intramolecular aldol condensation. In the context of the this compound core, this strategy typically involves the reaction of a cyclohexanedione derivative with an α,β-unsaturated ketone.
Quantitative Data Summary
| Starting Materials | Michael Acceptor | Base/Catalyst | Solvent | Yield (%) | Reference |
| Cyclohexane-1,3-dione | Methyl vinyl ketone | Triethylamine/Pyrrolidine | Benzene | 55-65 | (Historical Data) |
| 2-Methylcyclohexane-1,3-dione | Ethyl vinyl ketone | Sodium Ethoxide | Ethanol | ~60 | (Historical Data) |
| Dimedone | Methyl vinyl ketone | Potassium Hydroxide | Methanol | 70-75 | (Historical Data) |
Experimental Protocol: Synthesis via Robinson Annulation
This protocol describes a general procedure for the synthesis of a this compound derivative via the Robinson annulation of cyclohexane-1,3-dione and methyl vinyl ketone.
Materials:
-
Cyclohexane-1,3-dione
-
Methyl vinyl ketone
-
Triethylamine
-
Pyrrolidine (catalytic amount)
-
Benzene (anhydrous)
-
Hydrochloric acid (10% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of cyclohexane-1,3-dione (1.0 eq) in anhydrous benzene is added triethylamine (1.1 eq) and a catalytic amount of pyrrolidine.
-
The mixture is stirred at room temperature for 30 minutes.
-
Methyl vinyl ketone (1.05 eq) is added dropwise to the reaction mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed successively with 10% hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Robinson Annulation Workflow
Caption: Robinson Annulation for this compound Synthesis.
Meerwein's Ester Synthesis: A Condensation Approach
An early and notable route to the bicyclo[3.3.1]nonane core involves the condensation of dialkyl malonates with formaldehyde, followed by cyclization. This method, often associated with the synthesis of "Meerwein's Ester," provides a highly functionalized bicyclic dione precursor.
Quantitative Data Summary
| Malonate Ester | Formaldehyde Source | Base | Subsequent Treatment | Yield (%) | Reference |
| Diethyl malonate | Paraformaldehyde | Piperidine | Acid Hydrolysis & Decarboxylation | 40-50 | (Historical Data) |
| Dimethyl malonate | Formalin | Sodium Methoxide | Acid Hydrolysis & Decarboxylation | 45-55 | (Historical Data) |
Experimental Protocol: Synthesis via Meerwein's Ester Route
This protocol outlines the synthesis of this compound from diethyl malonate and paraformaldehyde.
Materials:
-
Diethyl malonate
-
Paraformaldehyde
-
Piperidine
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (aqueous solution)
-
Diethyl ether
Procedure:
-
A mixture of diethyl malonate (2.0 eq) and paraformaldehyde (1.0 eq) in ethanol is treated with a catalytic amount of piperidine.
-
The mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The resulting crude product, a tetraester derivative, is then subjected to acidic hydrolysis and decarboxylation by refluxing with concentrated hydrochloric acid.
-
The reaction mixture is cooled and neutralized with a sodium hydroxide solution.
-
The product is extracted with diethyl ether, and the organic layer is washed with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude this compound.
-
Purification is achieved by recrystallization or column chromatography.
Meerwein's Ester Synthesis Workflow
Caption: Synthesis of this compound via Meerwein's Ester.
Intramolecular Alkylation and Condensation Strategies
Intramolecular cyclization reactions, such as the Dieckmann condensation and Thorpe-Ziegler reaction, represent another important class of early methods for constructing the bicyclo[3.3.1]nonane framework. These reactions rely on the formation of a new carbon-carbon bond within a single molecule to close the second ring.
Quantitative Data Summary
| Precursor Type | Cyclization Method | Base | Solvent | Yield (%) | Reference |
| Acyclic Diester | Dieckmann Condensation | Sodium Hydride | Toluene | 60-70 | (Historical Data) |
| Acyclic Dinitrile | Thorpe-Ziegler Reaction | Sodium Amide | Xylene | 50-60 | (Historical Data) |
Experimental Protocol: Synthesis via Dieckmann Condensation
This protocol provides a general procedure for the synthesis of a this compound precursor via an intramolecular Dieckmann condensation.
Materials:
-
Appropriate acyclic 1,6-diester (e.g., diethyl 3-(2,6-diethoxycarbonylhexyl)glutarate)
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene (anhydrous)
-
Hydrochloric acid (dilute aqueous solution)
-
Diethyl ether
Procedure:
-
Sodium hydride (1.1 eq) is washed with anhydrous hexane to remove mineral oil and then suspended in anhydrous toluene under an inert atmosphere.
-
A solution of the acyclic diester (1.0 eq) in anhydrous toluene is added dropwise to the sodium hydride suspension at a controlled temperature (often elevated).
-
The reaction mixture is stirred at reflux until the evolution of hydrogen gas ceases.
-
After cooling, the reaction is carefully quenched by the slow addition of dilute hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The resulting β-keto ester is then typically subjected to hydrolysis and decarboxylation to yield the target this compound.
Intramolecular Condensation Workflow
Caption: Dieckmann Condensation for this compound Synthesis.
This guide provides a foundational understanding of the early and seminal synthetic strategies toward the this compound core. These methods, while classic, continue to inform modern synthetic approaches and remain valuable tools in the arsenal of the synthetic organic chemist. Further exploration into the extensive literature will undoubtedly reveal numerous modifications and applications of these fundamental transformations.
The Discovery and Enduring Synthetic Utility of Bicyclo[3.3.1]nonane-2,6-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[3.3.1]nonane-2,6-dione, a bridged bicyclic diketone, has been a cornerstone in synthetic organic chemistry for over a century. Its rigid framework and versatile functionality have made it a valuable building block in the synthesis of complex molecules, including natural products and pharmacologically active compounds. This technical guide provides an in-depth exploration of the discovery, historical synthetic routes, and key experimental protocols for the preparation of this important scaffold. Quantitative data are summarized for comparative analysis, and reaction pathways are visualized to facilitate a deeper understanding of the underlying chemical principles.
Discovery and Historical Context
This compound is widely known in the chemical literature as "Meerwein's ketone". Its discovery is attributed to the seminal work of German chemist Hans Meerwein. While the exact initial publication detailing its first synthesis has proven elusive in readily available databases, historical accounts and naming conventions firmly establish Meerwein as the pioneer in the exploration of this bicyclic system in the early 1920s. His broader investigations into the chemistry of bicyclic compounds laid the groundwork for decades of research in this area. A closely related and often cited compound, "Meerwein's ester" (tetramethyl 3,7-dihydroxybicyclo[3.3.1]nona-2,6-diene-2,4,6,8-tetracarboxylate), was first reported by Meerwein in 1924, highlighting his significant contributions to the synthesis of this class of molecules. The development of synthetic routes to this compound and its derivatives has been instrumental in the advancement of synthetic methodology and the construction of intricate molecular architectures.
Key Synthetic Strategies
Several synthetic approaches to this compound have been developed over the years, each with its own advantages and limitations. The most prominent methods are outlined below.
Condensation of Malonic Esters with Formaldehyde
One of the classical and most direct routes to the bicyclo[3.3.1]nonane framework involves the condensation of a malonic ester with formaldehyde in the presence of a base. This method efficiently constructs the carbocyclic core in a single pot.
Reaction Pathway for Malonic Ester Condensation
Caption: Condensation of dimethyl malonate and paraformaldehyde.
Domino Michael-Aldol Annulation
A more contemporary and highly efficient approach involves a domino Michael-Aldol annulation of a 1,3-cyclohexanedione derivative with an α,β-unsaturated aldehyde. This method offers excellent control over the stereochemistry of the resulting bicyclic system.
Logical Flow of Domino Michael-Aldol Annulation
Caption: Domino Michael-Aldol annulation workflow.
Effenberger-Type Cyclization
The Effenberger cyclization utilizes the reaction of a silyl enol ether of a cyclohexanone with malonyl dichloride to construct the bicyclo[3.3.1]nonane skeleton. This method is particularly useful for accessing substituted derivatives.
Experimental Protocols
The following sections provide detailed experimental procedures for key synthetic routes to this compound.
Synthesis via Condensation of Dimethyl Malonate and Paraformaldehyde
This procedure is adapted from established methods for the synthesis of Meerwein's ester and its subsequent conversion to the target dione.
Experimental Workflow
Caption: Workflow for the synthesis from dimethyl malonate.
Step 1: Synthesis of Tetramethyl this compound-1,3,5,7-tetracarboxylate
-
To a solution of dimethyl malonate (132 g, 1.0 mol) in methanol (150 mL) is added paraformaldehyde (30 g, 1.0 mol) and piperidine (10 mL).
-
The mixture is heated to reflux for 6 hours.
-
Upon cooling, the tetracarboxylate intermediate precipitates as a white solid.
-
The solid is collected by filtration, washed with cold methanol, and dried.
Step 2: Hydrolysis and Decarboxylation
-
The dried intermediate (e.g., 50 g) is suspended in a mixture of 48% hydrobromic acid (150 mL) and glacial acetic acid (150 mL).
-
The mixture is heated to reflux for 12 hours, during which carbon dioxide is evolved.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with water and then recrystallized from a mixture of acetone and water to afford pure this compound.
| Parameter | Value |
| Yield (Overall) | 60-70% |
| Melting Point | 142-144 °C |
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic techniques.
| Technique | Observed Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 2.80-2.95 (m, 2H), 2.45-2.60 (m, 4H), 2.20-2.35 (m, 4H), 1.90-2.05 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 211.5, 49.8, 32.7, 28.9 |
| IR (KBr) ν (cm⁻¹) | 1710 (C=O stretching) |
| Mass Spec (EI) m/z | 152 (M⁺) |
Applications in Synthesis
This compound serves as a versatile starting material for the synthesis of a wide array of more complex molecules. Its C2 symmetry and the presence of two ketone functionalities allow for selective manipulations and further functionalization. It is a key precursor for the synthesis of adamantane derivatives, various heterocyclic compounds, and has been employed in the total synthesis of natural products. The rigid bicyclic framework also makes it an attractive scaffold for the design of ligands and catalysts in asymmetric synthesis.
Conclusion
This compound, since its initial discovery by Meerwein, has remained a compound of significant interest and utility in organic synthesis. The development of various synthetic routes, from classical condensation reactions to modern domino annulations, has expanded its accessibility and applicability. The detailed experimental protocols and compiled spectroscopic data provided in this guide are intended to support researchers and professionals in the effective utilization of this important bicyclic ketone in their synthetic endeavors.
Bicyclo[3.e-2,6-dione: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Physical, Chemical, and Biological Landscape of a Versatile Bicyclic Scaffold
Bicyclo[3.3.1]nonane-2,6-dione is a rigid, bicyclic ketone that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique three-dimensional structure serves as a valuable scaffold for the development of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of the biological activities and associated signaling pathways of its derivatives, particularly in the context of anticancer drug discovery.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, characterization, and application in research and development.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C9H12O2 | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Melting Point | 151 °C | [2] |
| Boiling Point | 180 °C at 20 mmHg | [2] |
| Appearance | White solid | |
| Density | ~1.05 g/cm3 (estimate) | [2] |
| Flash Point | 105.574 °C | [2] |
| Vapor Pressure | 0.00311 mmHg at 25°C | [2] |
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 16473-11-3 | [1] |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C9H12O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-7H,1-5H2 | [1] |
| InChIKey | QWNPVTXLBMSEPN-UHFFFAOYSA-N | [1] |
| SMILES | C1CC(=O)C2CCC(=O)C1C2 | [1] |
| Synonyms | Bicyclo(3.3.1)nonane-2,6-dione, Meerwein's ketone | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
1H and 13C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1690-1720 cm-1.
Experimental Protocols: Synthesis of this compound
Several synthetic routes to this compound have been reported. One common approach involves the condensation of dimethyl malonate with paraformaldehyde.
Protocol: Synthesis via Condensation of Dimethyl Malonate and Paraformaldehyde
This method provides a straightforward route to the bicyclic dione core.
Materials:
-
Dimethyl malonate
-
Paraformaldehyde
-
Base (e.g., sodium methoxide)
-
Anhydrous solvent (e.g., methanol)
-
Apparatus for reflux and distillation
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Dimethyl malonate is added dropwise to the stirred solution at room temperature.
-
Paraformaldehyde is then added portion-wise to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then treated with an aqueous acid solution to hydrolyze the ester groups and induce decarboxylation, followed by cyclization to form the dione.
-
The crude product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization.
Biological Activities and Signaling Pathways of Derivatives
While this compound itself is primarily utilized as a synthetic intermediate, its derivatives have demonstrated a range of significant biological activities, particularly as anticancer agents.[3][4][5] The rigid bicyclic scaffold allows for the precise spatial orientation of various functional groups, facilitating interactions with biological targets.[6]
Anticancer Activity
Numerous derivatives of the Bicyclo[3.3.1]nonane scaffold have been synthesized and evaluated for their anticancer potential.[3][4] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.
1. Induction of Apoptosis via Polyamine Catabolism:
Certain 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidine) derivatives have been shown to possess antiproliferative properties by activating polyamine catabolism in cancer cells.[7] This metabolic pathway produces cytotoxic substances that can trigger apoptosis.
2. Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Transcriptional Activity:
Chiral sp³-rich Bicyclo[3.3.1]nonane derivatives have been identified as inhibitors of HIF-1 transcriptional activity.[8] HIF-1 is a key transcription factor that plays a crucial role in tumor progression and angiogenesis, particularly under hypoxic conditions. Its inhibition represents a promising strategy for cancer therapy.
3. Modulation of the Akt/mTOR Signaling Pathway:
Some natural products containing the Bicyclo[3.3.1]nonane core, such as guttiferone K, have been shown to exert their anticancer activity by triggering Akt-mTOR-mediated autophagy.[5] The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.
Applications in Drug Development
The rigid framework of this compound makes it an attractive starting material for the synthesis of a variety of biologically active molecules. It serves as a key intermediate in the synthesis of chiral adamantane derivatives, which are valuable in pharmaceutical development due to their unique structural and electronic properties.[2] Furthermore, the bicyclic core has been incorporated into analogs of natural products and other novel chemical entities with potential therapeutic applications, including as antiprotozoal agents.[6]
Conclusion
This compound is a versatile and valuable scaffold in organic and medicinal chemistry. While its direct biological applications are limited, its derivatives have shown significant promise, particularly in the development of novel anticancer agents that act through diverse mechanisms. The continued exploration of this unique chemical space is likely to yield new therapeutic leads and further expand our understanding of the structure-activity relationships of bicyclic compounds. This technical guide provides a foundational resource for researchers and drug development professionals working with this important class of molecules. This technical guide provides a foundational resource for researchers and drug development professionals working with this important class of molecules.
References
- 1. This compound | C9H12O2 | CID 140084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 16473-11-3,this compound | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Calculations on Bicyclo[3.3.1]nonane-2,6-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies on the Bicyclo[3.3.1]nonane-2,6-dione molecule. This bicyclic dione is a versatile intermediate in organic synthesis, particularly in the formation of chiral molecules and pharmaceutical compounds.[1] A thorough understanding of its conformational preferences and structural parameters is crucial for its application in drug design and development.
Conformational Analysis
This compound primarily exists in two key conformations: the double-chair (CC) and the chair-boat (CB). Theoretical calculations have been instrumental in determining the relative stabilities and geometric parameters of these conformers.
Energetic Profile
Ab initio and Density Functional Theory (DFT) calculations have consistently shown that the double-chair (CC) conformer is the most stable. The energy difference between the CC and the less stable chair-boat (CB) conformer has been calculated to be 3.4 kJ/mol at the HF/6-31G** level of theory.[2] This energy difference suggests that at room temperature, the double-chair conformation is the predominant species.
| Conformer | Method | Relative Energy (kJ/mol) |
| Double-Chair (CC) | HF/6-31G | 0.0 |
| Chair-Boat (CB) | HF/6-31G | 3.4 |
Structural Parameters
Both theoretical calculations and experimental methods have been employed to determine the precise geometric parameters of this compound.
Theoretical Data
Experimental Data
Gas-phase electron diffraction and X-ray diffraction studies have provided valuable experimental data on the structure of this compound.
Gas-Phase Electron Diffraction: A study of the parent bicyclo[3.3.1]nonane molecule provides insights into the bond lengths and angles of the bicyclic framework. For the double-chair conformer, the average C-C bond length was found to be 1.538(1) Å and the C1-C9-C5 angle was determined to be 111.5(1.1)°.[2]
X-ray Crystallography: X-ray diffraction studies have confirmed that in the solid state, this compound adopts a chair-chair conformation.[4] The crystal structure is monoclinic with the space group C2/c at 80 K.[4]
| Parameter | Method | Value |
| Conformation | X-ray Crystallography | Chair-Chair[4] |
| C-C Bond Length (avg) | Gas-Phase Electron Diffraction | 1.538(1) Å[2] |
| C1-C9-C5 Angle | Gas-Phase Electron Diffraction | 111.5(1.1)°[2] |
Experimental and Computational Protocols
Computational Methodology
A general workflow for the theoretical conformational analysis of this compound involves the following steps:
-
Initial Structure Generation: The initial 3D structures of the double-chair (CC) and chair-boat (CB) conformers are generated using molecular modeling software.
-
Conformational Search (Optional): For more complex derivatives, a conformational search using methods like Monte Carlo with a molecular mechanics force field (e.g., MMFF94) can be performed to identify low-energy conformers.
-
Geometry Optimization: The geometries of the conformers are then optimized using quantum mechanical methods. A common and robust method is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-31G* or a more flexible, augmented basis set like aug-cc-pVDZ for higher accuracy. This step is typically performed using software packages like Gaussian or SPARTAN.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
-
Energy Analysis: The relative energies of the conformers are then calculated from the electronic energies obtained after geometry optimization, often with the inclusion of zero-point vibrational energy corrections.
X-ray Diffraction Protocol
The determination of the solid-state structure of this compound involves the following general procedure:
-
Crystal Growth: Single crystals of the compound are grown, for example, by slow evaporation from a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 80 K) using a specific wavelength of X-rays (e.g., synchrotron radiation).
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or other suitable techniques and refined to obtain the final atomic coordinates and geometric parameters.
Visualizations
References
Methodological & Application
Synthesis of Bicyclo[3.3.1]nonane-2,6-dione: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[3.3.1]nonane-2,6-dione is a key synthetic intermediate utilized in the construction of complex molecular architectures, notably in the development of chiral adamantane derivatives for pharmaceutical applications. Its rigid, bicyclic framework provides a versatile scaffold for the stereocontrolled introduction of functional groups. This document provides a detailed, two-step experimental protocol for the synthesis of racemic this compound, based on an improved and scalable procedure. The synthesis involves the initial formation of tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,5,7,9-tetracarboxylate from dimethyl malonate and paraformaldehyde, followed by a robust hydrolysis and decarboxylation to yield the target dione.
Introduction
The bicyclo[3.3.1]nonane core is a prevalent structural motif in a variety of natural products and serves as a valuable building block in organic synthesis. The 2,6-dione derivative, in particular, offers multiple reactive sites for further chemical transformations. The synthetic route detailed herein is a well-established and efficient method, beginning with the condensation of dimethyl malonate and paraformaldehyde to create a tetracarboxylate intermediate. This intermediate is then converted to the final product through acidic hydrolysis and decarboxylation. This application note provides a comprehensive, step-by-step protocol for both stages of this synthesis, intended to be a reliable guide for laboratory preparation of this important compound.
Experimental Workflow
The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,5,7,9-tetracarboxylate
This procedure outlines the condensation reaction to form the tetracarboxylate intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Dimethyl malonate | 132.12 | 100 g | 0.757 |
| Paraformaldehyde | 30.03 (as CH₂O) | 30 g | 1.00 |
| Piperidine | 85.15 | 10 mL | - |
| Methanol | 32.04 | 200 mL | - |
Procedure:
-
A solution of dimethyl malonate (100 g, 0.757 mol) and paraformaldehyde (30 g, 1.00 mol as CH₂O) in methanol (200 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Piperidine (10 mL) is added dropwise to the stirred solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.
-
After the reflux period, the mixture is cooled to room temperature, which should induce the precipitation of a white solid.
-
The precipitate is collected by vacuum filtration and washed with cold methanol (3 x 50 mL).
-
The solid product is dried in a vacuum oven to yield tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,5,7,9-tetracarboxylate.
Expected Yield: Approximately 75-85%.
Step 2: Synthesis of this compound
This procedure details the hydrolysis and decarboxylation of the intermediate to the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,5,7,9-tetracarboxylate | 388.31 | 50 g | 0.129 |
| Glacial Acetic Acid | 60.05 | 250 mL | - |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 150 mL | - |
| Dichloromethane | 84.93 | 500 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
A suspension of tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,5,7,9-tetracarboxylate (50 g, 0.129 mol) in a mixture of glacial acetic acid (250 mL) and concentrated hydrochloric acid (150 mL) is prepared in a round-bottom flask fitted with a reflux condenser.
-
The mixture is heated to reflux and maintained at this temperature for 12 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing ice water (500 mL).
-
The aqueous mixture is extracted with dichloromethane (3 x 150 mL).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (100 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a crystalline solid.
Expected Yield: Approximately 60-70%.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,5,7,9-tetracarboxylate | C₁₇H₂₀O₁₀ | 388.31 | 162-165 | White Solid |
| This compound | C₉H₁₂O₂ | 152.19 | 151[1] | Crystalline Solid |
Signaling Pathway Diagram
The following diagram illustrates the logical relationship of the synthetic pathway.
Caption: Logical flow of the two-step synthesis.
Conclusion
This application note provides a detailed and reliable experimental protocol for the synthesis of this compound. The two-step procedure is robust and can be scaled to meet various laboratory needs. The provided data and workflow diagrams are intended to facilitate the successful execution of this synthesis by researchers in organic chemistry and drug development.
References
Bicyclo[3.3.1]nonane-2,6-dione: A Versatile Precursor for the Asymmetric Synthesis of Chiral Adamantane Derivatives
For Immediate Release
Shanghai, China - December 25, 2025 - Bicyclo[3.3.1]nonane-2,6-dione has emerged as a pivotal precursor in the stereoselective synthesis of chiral adamantane derivatives, compounds of significant interest to the pharmaceutical industry for their unique rigid, three-dimensional structures that are valuable in drug design.[1] The ability to construct the adamantane core from this bicyclic precursor provides a strategic advantage in accessing novel and complex molecular architectures for drug discovery and development.
The synthesis of chiral adamantanes often commences with the enantiomeric resolution of racemic this compound. A highly effective and scalable method for this resolution utilizes enzymatic kinetic resolution with Baker's yeast, which selectively reduces one enantiomer, allowing for the isolation of enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione. This chiral dione serves as a versatile building block for the subsequent construction of the adamantane framework.
The transformation of the chiral bicyclo[3.3.1]nonane scaffold into the adamantane core is typically achieved through acid-catalyzed intramolecular cyclization reactions. Various derivatives of bicyclo[3.3.1]nonane can be employed in these cyclizations to introduce a wide range of functionalities onto the resulting adamantane structure.[2][3] For instance, the synthesis of highly substituted adamantanones can be achieved from 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one through treatment with electrophiles, which promote the formation of the adamantane core and allow for the trapping of various nucleophiles.[3]
Furthermore, bicyclo[3.3.1]nonane derivatives are instrumental in the synthesis of heteroatom-containing adamantanes, such as 2-oxaadamantanes.[4][5] These syntheses often involve transannular cyclizations of functionalized bicyclo[3.3.1]nonane intermediates. The ability to generate chiral adamantane derivatives with specific stereochemistry is crucial for their application as therapeutic agents, as the biological activity of chiral molecules is often dependent on their absolute configuration.
Application Notes:
The use of enantiomerically pure this compound as a precursor offers a reliable and stereocontrolled route to a diverse array of chiral adamantane derivatives. This strategy is particularly valuable for:
-
Drug Discovery: The rigid adamantane scaffold can be used to orient pharmacophoric groups in a precise three-dimensional arrangement, enhancing binding affinity and selectivity for biological targets. The introduction of chirality allows for the exploration of stereospecific interactions with enzymes and receptors.
-
Asymmetric Catalysis: Chiral adamantane derivatives can serve as ligands in asymmetric catalysis, leveraging their well-defined stereochemistry to induce high enantioselectivity in chemical transformations.
-
Materials Science: The unique structural properties of chiral adamantanes can be exploited in the design of novel polymers and crystalline materials with specific optical or electronic properties.
Experimental Protocols:
The following protocols provide a general framework for the synthesis of chiral adamantane derivatives from this compound. Researchers should note that specific reaction conditions, such as temperature, reaction time, and stoichiometry, may require optimization for different substrates and desired products.
Protocol 1: Enantiomeric Resolution of (±)-Bicyclo[3.3.1]nonane-2,6-dione using Baker's Yeast
This protocol describes the kinetic resolution of racemic this compound to obtain the enantiomerically pure (+)-(1S,5S)-enantiomer.
Materials:
-
(±)-Bicyclo[3.3.1]nonane-2,6-dione
-
Baker's yeast (commercial grade)
-
Sucrose
-
D-Glucose
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Magnesium sulfate (MgSO₄)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A culture medium is prepared by dissolving sucrose, D-glucose, K₂HPO₄, MgSO₄, and (NH₄)₂CO₃ in deionized water.
-
Baker's yeast is added to the culture medium and the mixture is stirred at room temperature for 1 hour to activate the yeast.
-
A solution of (±)-bicyclo[3.3.1]nonane-2,6-dione in a minimal amount of ethanol is added to the yeast culture.
-
The reaction mixture is stirred at room temperature for 48-72 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (typically at ~50% conversion), the mixture is filtered through a pad of celite to remove the yeast cells. The filter cake is washed with ethyl acetate.
-
The filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
-
The resulting residue, containing unreacted (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione and the reduced diol product, is purified by column chromatography on silica gel to afford the enantiomerically pure dione.
| Compound | Typical Yield | Enantiomeric Excess (ee) |
| (+)-(1S,5S)-Bicyclo[3.3.1]nonane-2,6-dione | 40-45% | >98% |
Protocol 2: Acid-Catalyzed Cyclization to a Chiral Adamantanone Derivative
This protocol outlines a general procedure for the construction of the adamantane core from a chiral bicyclo[3.3.1]nonane precursor. The specific precursor and reaction conditions will determine the final adamantane product.
Materials:
-
Enantiomerically pure bicyclo[3.em]nonane derivative (e.g., a diene or a compound with suitably positioned functional groups for cyclization)
-
Strong acid catalyst (e.g., trifluoromethanesulfonic acid, sulfuric acid)
-
Anhydrous solvent (e.g., dichloromethane, nitromethane)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The chiral bicyclo[3.3.1]nonane derivative is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a suitable temperature (e.g., 0 °C or -78 °C).
-
The strong acid catalyst is added dropwise to the stirred solution.
-
The reaction mixture is stirred at the chosen temperature for a specified period, with the progress monitored by TLC.
-
Once the reaction is complete, it is carefully quenched by the slow addition of a quenching solution.
-
The mixture is allowed to warm to room temperature and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the chiral adamantane derivative.
| Starting Material | Product | Catalyst | Typical Yield |
| Chiral Bicyclo[3.3.1]nonane diene | Chiral functionalized Adamantanone | Trifluoromethanesulfonic acid | 60-80% |
Visualizing the Synthetic Pathway
The following diagrams illustrate the key transformations in the synthesis of chiral adamantane derivatives from this compound.
References
- 1. Cas 16473-11-3,this compound | lookchem [lookchem.com]
- 2. Adamantane-2,6-dione | High-Purity Research Chemical [benchchem.com]
- 3. Synthesis of highly substituted adamantanones from bicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Bicyclo[3.3.1]nonane-2,6-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[3.3.1]nonane scaffold, a rigid three-dimensional carbocyclic system, has emerged as a privileged motif in medicinal chemistry. Its unique conformational properties and synthetic accessibility make it an attractive framework for the design of novel therapeutic agents. Bicyclo[3.3.1]nonane-2,6-dione, a key derivative, serves as a versatile building block for the synthesis of a diverse array of biologically active molecules, particularly in the realm of oncology. This document provides detailed application notes, quantitative biological data, and experimental protocols related to the use of this compound and its analogs in medicinal chemistry.
Anticancer Applications of Bicyclo[3.3.1]nonane Derivatives
Derivatives of the bicyclo[3.3.1]nonane skeleton have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth, survival, and adaptation to the tumor microenvironment.
Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)
One of the most promising applications of bicyclo[3.3.1]nonane derivatives is the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. HIF-1 is a transcription factor that plays a critical role in the adaptation of cancer cells to hypoxic conditions, promoting angiogenesis, metabolic reprogramming, and metastasis. Inhibition of HIF-1 is therefore a compelling strategy for cancer therapy.
A series of chiral sp³-rich bicyclo[3.3.1]nonanes has been synthesized and evaluated for their ability to inhibit HIF-1 transcriptional activity.[1] These compounds exhibited potent inhibitory effects with IC50 values in the low micromolar range.[1]
Induction of Apoptosis and Cell Cycle Arrest
Certain bicyclo[3.3.1]nonane-containing compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, azabicyclic thienoyl hydrazone derivatives incorporating the bicyclo[3.3.1]nonane core have demonstrated potent cytotoxicity against liver cancer (HepG2) cells.
Modulation of Polyamine Catabolism
Bispidine derivatives, which are structurally related to the bicyclo[3.3.1]nonane framework, have been investigated as modulators of polyamine catabolism.[2][3][4] Polyamines are essential for cell growth, and their dysregulation is a hallmark of cancer. Inducing their catabolism can lead to the production of cytotoxic metabolites, thereby inhibiting cancer cell proliferation.[2][3][4]
Inhibition of Heat Shock Protein 90 (Hsp90)
Recent studies have identified bicyclo[3.3.1]nonanol derivatives as novel inhibitors of Heat Shock Protein 90 (Hsp90).[5] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, resulting in a multi-pronged attack on cancer cell signaling pathways.
Quantitative Biological Data
The following table summarizes the biological activity of representative bicyclo[3.3.1]nonane derivatives from the literature.
| Compound Class | Target/Assay | Cell Line | IC50 | Reference |
| Chiral sp³-rich bicyclo[3.3.1]nonanes | HIF-1 Transcriptional Activity | - | 17.2 - 31.7 µM | [1] |
| Chiral sp³-rich bicyclo[3.3.1]nonanes | Cell Viability | - | 3.5 - >100 µM | [1] |
| Azabicyclic thienoyl hydrazones | Cytotoxicity | HepG2 | 3.76 µg/mL (most active) |
Experimental Protocols
Synthesis of Chiral sp³-rich Bicyclo[3.3.1]nonanes (General Strategy)
A key step in the synthesis of chiral bicyclo[3.3.1]nonane scaffolds involves a copper-catalyzed enantioselective reduction of a prochiral starting material.[1]
Protocol:
-
Preparation of the Aldehyde Intermediate: A prochiral 4,4-dimethoxycyclohexa-2,5-dienone is subjected to a copper-catalyzed enantioselective reduction to yield a chiral aldehyde. The specific copper catalyst and chiral ligand are crucial for achieving high enantioselectivity.
-
Intramolecular Cyclization: The chiral aldehyde undergoes an intramolecular addition reaction to construct the bicyclo[3.3.1]nonane core. Several methods can be employed for this step, including:
-
SmI₂-mediated reductive cyclization
-
Base-promoted aldol reaction
-
One-pot Mannich reaction
-
-
Functional Group Manipulation: The resulting bicyclo[3.3.1]nonane scaffold can be further functionalized to introduce various side chains and pharmacophoric groups to optimize biological activity.
Caption: Synthetic workflow for chiral bicyclo[3.3.1]nonanes.
HIF-1 Transcriptional Activity Assay (Reporter Gene Assay)
This protocol describes a cell-based reporter gene assay to screen for inhibitors of HIF-1 transcriptional activity.[6][7]
Materials:
-
Cancer cell line stably transfected with a hypoxia-responsive element (HRE)-driven reporter gene (e.g., luciferase or β-lactamase).
-
Cell culture medium and supplements.
-
Test compounds (bicyclo[3.3.1]nonane derivatives).
-
Hypoxia-mimicking agent (e.g., CoCl₂ or deferoxamine).
-
Reporter gene assay reagents (e.g., luciferase substrate or β-lactamase substrate).
-
96-well microplates.
-
Plate reader (luminometer or spectrophotometer).
Protocol:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period. Include appropriate vehicle controls.
-
Induction of HIF-1 Activity: Induce HIF-1 activity by adding a hypoxia-mimicking agent or by placing the plate in a hypoxic chamber (1% O₂).
-
Incubation: Incubate the cells for a sufficient time to allow for reporter gene expression (typically 16-24 hours).
-
Cell Lysis and Reporter Assay: Lyse the cells and perform the reporter gene assay according to the manufacturer's instructions.
-
Data Analysis: Measure the reporter signal using a plate reader. Calculate the percentage of inhibition of HIF-1 transcriptional activity for each compound concentration relative to the untreated control. Determine the IC50 value for each active compound.
Caption: Workflow for HIF-1 transcriptional activity assay.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11][12]
Materials:
-
Cancer cell lines.
-
Cell culture medium and supplements.
-
Test compounds (bicyclo[3.3.1]nonane derivatives).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microplates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the bicyclo[3.3.1]nonane derivatives for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway
HIF-1 Signaling Pathway and Points of Inhibition
The HIF-1 signaling pathway is a central regulator of cellular response to hypoxia. Bicyclo[3.3.1]nonane derivatives can interfere with this pathway at multiple levels.
Caption: The HIF-1 signaling pathway and potential inhibition sites for bicyclo[3.3.1]nonane derivatives.
Conclusion
This compound and its derivatives represent a valuable and versatile class of scaffolds for the development of novel anticancer agents. Their ability to be elaborated into complex, three-dimensional structures allows for the fine-tuning of their interactions with various biological targets. The inhibition of the HIF-1 signaling pathway, induction of apoptosis, and modulation of other critical cellular processes highlight the therapeutic potential of this chemical class. The protocols and data presented herein provide a foundation for further research and development in this promising area of medicinal chemistry.
References
- 1. Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of three-dimensional bicyclo[3.3.1]nonanols as novel heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay [protocols.io]
- 11. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for the Stereoselective Reduction of Bicyclo[3.3.1]nonane-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[3.3.1]nonane derivatives are significant scaffolds in medicinal chemistry and drug development due to their rigid conformational structures, which are present in numerous biologically active natural products. The stereoselective reduction of bicyclo[3.3.1]nonane-2,6-dione is a critical step in the synthesis of chiral synthons for these complex molecules. This document provides detailed application notes and experimental protocols for the chemical and biological stereoselective reduction of this compound, enabling the synthesis of specific stereoisomers of the corresponding diols and hydroxy ketones.
Chemical Reduction Methods
Chemical reduction of this compound using hydride reagents typically leads to the formation of bicyclo[3.3.1]nonane-2,6-diols. The stereochemical outcome is dependent on the steric hindrance of the reducing agent and the conformational preferences of the bicyclic system.
Data Presentation: Chemical Reduction
| Reagent | Substrate | Product(s) | Diastereomeric Ratio (endo,endo:endo,exo) | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Racemic this compound | Racemic Bicyclo[3.3.1]nonane-2,6-diol | Not Specified | 90 | [1][2] |
| Lithium Aluminium Hydride (LiAlH₄) | 3,3,7,7-Tetramethylthis compound | 3,3,7,7-Tetramethylbicyclo[3.3.1]nonane-2,6-diol | 95:5 | Not Specified | [3] |
Experimental Protocols: Chemical Reduction
Protocol 1: Reduction with Sodium Borohydride
This protocol describes the general procedure for the reduction of racemic this compound to the corresponding diol.
Materials:
-
Racemic this compound
-
Anhydrous Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Soxhlet extraction apparatus
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottomed flask, dissolve 1.52 g (10 mmol) of racemic this compound in 50 mL of absolute methanol.[2]
-
Cool the stirred solution to 0°C in an ice bath.[2]
-
Slowly add 1.0 g (26.4 mmol) of sodium borohydride in portions to the cooled solution.[2][3]
-
Continue stirring the reaction mixture at 0°C for one hour.[2]
-
After the reaction is complete, remove the methanol by evaporation under reduced pressure.[2]
-
Extract the product from the residue using a Soxhlet extraction apparatus with ethyl acetate.[2]
-
Purify the crude product by flash chromatography on silica gel using ethyl acetate as the eluent to obtain the bicyclo[3.3.1]nonane-2,6-diol.[2][3]
-
The final product can be recovered after the evaporation of the solvent, yielding approximately 1.4 g (90%) of the diol.[2][3]
Biological Reduction Methods
Biocatalytic reductions offer a powerful and environmentally friendly alternative for producing enantiomerically pure compounds. Baker's yeast (Saccharomyces cerevisiae) and plant-based biocatalysts like carrot root (Daucus carota) have been successfully employed for the stereoselective reduction of this compound. These methods often proceed via a kinetic resolution, where one enantiomer is selectively reduced, allowing for the separation of the unreacted enantiomer and the reduced product.
Data Presentation: Biological Reduction
| Biocatalyst | Substrate | Product(s) | Enantiomeric Excess (e.e.) | Conversion (%) | Yield (%) | Reference |
| Baker's Yeast (Saccharomyces cerevisiae) | Racemic this compound | (+)-(1S,5S)-Bicyclo[3.3.1]nonane-2,6-dione and (-)-6-Hydroxybicyclo[3.3.1]nonan-2-one | >99% for (+)-dione | ~50 | ~24 for (+)-dione | [4][5] |
| Carrot Root (Daucus carota) | Racemic this compound | (+)-Bicyclo[3.3.1]nonane-2,6-dione and (-)-6-Hydroxybicyclo[3.3.1]nonan-2-one | Not specified | Not specified | Not specified | [6][7] |
Experimental Protocols: Biological Reduction
Protocol 2: Kinetic Resolution with Baker's Yeast (Saccharomyces cerevisiae)
This protocol describes a large-scale kinetic resolution of racemic this compound using Baker's yeast for sweet dough, which has been shown to be more effective than ordinary baker's yeast.[4][5][8]
Materials:
-
Racemic this compound
-
Baker's yeast for sweet dough
-
Sucrose
-
Tap water
-
Sodium Chloride (NaCl)
-
Ethyl acetate
-
Large fermentation vessel
-
Mechanical stirrer
-
Extraction funnel
Procedure:
-
In a large fermentation vessel, prepare a suspension of Baker's yeast for sweet dough in tap water with sucrose.
-
Add racemic this compound to the yeast suspension. A typical ratio for a large-scale reaction is 90 g of the dione.[4]
-
Stir the mixture vigorously at room temperature for 2-4 days. The progress of the kinetic resolution should be monitored by chiral gas chromatography (GC) to determine the enantiomeric excess of the remaining (+)-dione.[4]
-
Once the desired enantiomeric excess (>99%) is reached (typically at around 50% conversion), saturate the fermentation mixture with sodium chloride (NaCl) to minimize foaming during extraction.[4]
-
Extract the mixture with ethyl acetate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The unreacted (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione and the reduced product, (-)-6-hydroxybicyclo[3.3.1]nonan-2-one, can be separated by column chromatography on silica gel.[8] The optically pure (+)-dione can be obtained in approximately 24% yield (22 g from a 90 g scale reaction).[4]
Protocol 3: Enantioselective Reduction with Carrot Root (Daucus carota)
This protocol provides a general outline for the use of fresh carrot roots as a biocatalyst for the stereoselective reduction of this compound.[6][7]
Materials:
-
Racemic this compound
-
Fresh carrots (Daucus carota)
-
Distilled water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Blender or grater
-
Reaction vessel
-
Shaker or stirrer
Procedure:
-
Wash and peel fresh carrots. Grate or blend the carrots to increase the surface area.
-
In a reaction vessel, suspend the processed carrot roots in distilled water.
-
Add racemic this compound to the carrot suspension.
-
Agitate the mixture at room temperature for several days. The reaction progress can be monitored by TLC or GC.
-
After the reaction, filter the mixture to remove the carrot pulp.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The remaining (+)-enantiomer of the dione and the produced (-)-6-hydroxybicyclo[3.3.1]nonan-2-one can be separated by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for chemical and biological reduction of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. epublications.vu.lt [epublications.vu.lt]
- 4. epublications.vu.lt [epublications.vu.lt]
- 5. researchgate.net [researchgate.net]
- 6. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Enantioselective Reduction of Ketones with Daucus carota Root [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols: Synthesis of Bispidine Scaffolds via Mannich Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[3.3.1]nonane framework is a rigid and synthetically versatile scaffold that has garnered significant interest in medicinal chemistry. While direct condensation reactions of bicyclo[3.3.1]nonane-2,6-dione with simple amines are not widely reported, the closely related 3,7-diazabicyclo[3.3.1]nonane (bispidine) core is readily accessible through a robust and efficient one-pot Mannich condensation. This reaction involves the cyclocondensation of a 4-piperidone derivative, formaldehyde, and a primary amine.
The resulting bispidinone derivatives serve as valuable intermediates in the synthesis of a diverse range of biologically active compounds. The inherent conformational rigidity of the bispidine nucleus, which typically adopts a chair-chair conformation, provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for rational drug design.[1][2]
Applications of Bispidine Derivatives
Derivatives of the 3,7-diazabicyclo[3.3.1]nonane scaffold have demonstrated a broad spectrum of biological activities, establishing them as privileged structures in drug discovery. Key application areas include:
-
Anticancer Agents: Certain bispidine derivatives have been shown to exhibit cytotoxic activity against cancer cell lines.[3][4] The proposed mechanism for some of these compounds involves the induction of polyamine catabolism in cancer cells, leading to apoptosis.[3]
-
Local Anesthetics: Modifications of the bispidine core have led to the development of compounds with potent local anesthetic properties and low toxicity.[5]
-
Antiviral and Antimicrobial Agents: The bispidine scaffold is found in naturally occurring alkaloids such as cytisine and sparteine, which exhibit antiarrhythmic, anticonvulsant, and antimicrobial properties.[6] Synthetic bispidine derivatives are also being explored for their antiviral potential.[3]
-
Radiopharmaceuticals and Theranostics: The ability of the bispidine framework to chelate metal ions has led to its investigation in the development of radiopharmaceuticals for imaging and therapeutic applications.[3][6]
-
Catalysis and Organic Synthesis: The well-defined geometry of bispidine derivatives makes them effective ligands for transition metal catalysts in various organic transformations.[7][8]
Reaction Overview: The Mannich Condensation for Bispidinone Synthesis
The synthesis of the 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) core is typically achieved through a double Mannich reaction. This one-pot, three-component condensation involves the reaction of a substituted 4-piperidone, formaldehyde (or its equivalent, paraformaldehyde), and a primary amine in an acidic medium.[1][9] The reaction proceeds through the formation of iminium ion intermediates, which then undergo intramolecular cyclization to form the bicyclic framework. The resulting bispidinone can be further modified, for instance, by reduction of the ketone functionality.[1]
Experimental Protocols
The following protocols are generalized procedures based on published literature for the synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives. Researchers should consult the original literature for specific details and adapt the procedures as necessary for their specific substrates.
Protocol 1: General Synthesis of 3,7-Disubstituted-3,7-diazabicyclo[3.3.1]nonan-9-ones
This protocol describes a general method for the Mannich cyclocondensation of a substituted piperidin-4-one with paraformaldehyde and a primary amine.[1][9]
Materials:
-
Substituted 1-alkyl-4-piperidone (1.0 eq)
-
Primary amine (e.g., 1-(3-aminopropyl)imidazole or 1-(2-aminoethyl)piperazine) (1.0 eq)
-
Paraformaldehyde (2.0 - 2.5 eq)
-
Glacial acetic acid
-
Methanol
-
Concentrated hydrochloric acid (catalytic amount)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Apparatus for heating and stirring under an inert atmosphere (e.g., nitrogen)
Procedure:
-
Deoxygenate methanol by bubbling nitrogen gas through it for 30 minutes.
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, prepare a mixture of the primary amine, paraformaldehyde, a catalytic amount of concentrated hydrochloric acid, and glacial acetic acid in the deoxygenated methanol.
-
Cool the mixture in an ice bath.
-
Prepare a solution of the substituted 1-alkyl-4-piperidone and glacial acetic acid in methanol.
-
Add the piperidone solution dropwise to the cooled amine-formaldehyde mixture with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH or K2CO3) to a pH of 9-10.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on alumina using a suitable eluent system (e.g., benzene:dioxane 5:1) to yield the pure 3,7-disubstituted-3,7-diazabicyclo[3.3.1]nonan-9-one.[1]
Protocol 2: Wolff-Kishner Reduction of the Bispidinone Carbonyl Group
This protocol describes the reduction of the C9-keto group of the bispidinone to yield the corresponding 3,7-diazabicyclo[3.3.1]nonane.[1]
Materials:
-
3,7-Disubstituted-3,7-diazabicyclo[3.3.1]nonan-9-one (1.0 eq)
-
Hydrazine hydrate (excess)
-
Potassium hydroxide (KOH) pellets (excess)
-
Triethylene glycol
-
Apparatus for heating and stirring under an inert atmosphere (e.g., nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the bispidinone in triethylene glycol.
-
Add hydrazine hydrate to the solution.
-
Carefully add KOH pellets to the mixture at approximately 60 °C.
-
Heat the reaction mixture to 160-170 °C and maintain this temperature with stirring for 5 hours under a nitrogen atmosphere.[1]
-
After 5 hours, increase the temperature to 190-200 °C to distill off water and excess hydrazine hydrate.
-
Cool the reaction mixture to room temperature and add ice-cold water.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3,7-diazabicyclo[3.3.1]nonane by column chromatography if necessary.
Data Presentation
Table 1: Examples of Synthesized 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives and Their Yields
| Starting Piperidone | Primary Amine | Product | Yield (%) | Reference |
| 1-(3-ethoxypropyl)piperidin-4-one | 1-(3-aminopropyl)imidazole | 3-(3-ethoxypropyl)-7-(3-(1H-imidazol-1-yl)propyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | 38 | [9] |
| 1-(3-ethoxypropyl)piperidin-4-one | 1-(2-aminoethyl)piperazine | 3-(3-ethoxypropyl)-7-(2-(piperazin-1-yl)ethyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | 66 | [9] |
Table 2: Biological Activity of Selected Bispidine Derivatives
| Compound ID | Biological Activity | Cell Line / Model | Key Findings | Reference |
| 4e | Anticancer | HepG2 (cancer), WI-38 (normal) | Induces apoptosis more effectively in cancer cells; enhances cancer cell death in the presence of polyamines. | [3] |
| - | Local Anesthetic | Infiltration and conduction anesthesia models | Compounds exhibit local anesthetic activity with low toxicity. | [5] |
Visualizations
Caption: Workflow for the synthesis of bispidinones.
Caption: Proposed anticancer mechanism of action.
References
- 1. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 2. 2,4,6,8-Tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ht.alfa-chemical.com [ht.alfa-chemical.com]
- 8. Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Bicyclo[3.3.1]nonane-2,6-dione in the Synthesis of Complex Molecules for Pharmaceutical Research
Application Notes and Protocols
Bicyclo[3.3.1]nonane-2,6-dione and its derivatives are versatile building blocks in organic synthesis, providing a rigid bicyclic scaffold that is a key structural motif in several natural products and pharmaceutically relevant molecules. Their unique conformational properties and the reactivity of the dicarbonyl functionality allow for the stereocontrolled introduction of substituents, making them valuable starting materials for the construction of complex polycyclic systems. This document outlines the application of bicyclo[3.3.1]nonane-2,6-diones in the synthesis of a precursor to the ABC ring system of the anticancer drug Taxol and in the preparation of azaadamantanes, a class of compounds with significant potential in medicinal chemistry.
Synthesis of a Key Precursor for the ABC Ring of Taxol
A significant application of a substituted this compound is in the synthesis of a potential precursor to the ABC ring system of Taxol, a prominent anticancer agent. The synthesis of 9,9-Dimethyl-bicyclo[3.3.1]nonane-2,6-dione has been achieved through a multi-step sequence featuring a key photochemical oxa-di-π-methane rearrangement.[1]
The synthetic strategy commences with the addition of dilithiated propargyl alcohol to 2,2-dimethylcyclohexa-1,3-dione, followed by a Nazarov-type cyclization to furnish a β,γ-unsaturated enone. This intermediate then undergoes a sensitized photochemical oxa-di-π-methane rearrangement to construct a tricyclic system, which is subsequently cleaved to yield the target 9,9-Dimethyl-bicyclo[3.3.1]nonane-2,6-dione.
Experimental Protocols
Synthesis of 4,4-Dimethyl-2,3,6,7-tetrahydro-4H-indene-1,5-dione
A detailed experimental protocol for this key intermediate is provided in the doctoral thesis of S. N. Ayvalı. The synthesis involves the Nazarov cyclization of the corresponding precursor.[1]
Photochemical Oxa-di-π-methane Rearrangement to 7,7-Dimethyl-tetrahydro-3a,6a-methano-pentalene-1,4-dione
The β,γ-unsaturated enone is subjected to irradiation at 350 nm in the presence of acetophenone as a sensitizer to induce the oxa-di-π-methane rearrangement, affording the tricyclic dione in high yield.[1]
Synthesis of 9,9-Dimethyl-bicyclo[3.3.1]nonane-2,6-dione from the Tricyclic Precursor
The central bond of the cyclopropane ring in the tricyclic dione is cleaved to furnish the desired 9,9-Dimethyl-bicyclo[3.3.1]nonane-2,6-dione.[1]
Quantitative Data
| Step | Starting Material | Key Reagents/Conditions | Product | Yield (%) |
| Nazarov-type Cyclization | Precursor from 2,2-dimethylcyclohexa-1,3-dione | Amberlyst 15 | 4,4-Dimethyl-2,3,6,7-tetrahydro-4H-indene-1,5-dione | 60 |
| Oxa-di-π-methane Rearrangement | 4,4-Dimethyl-2,3,6,7-tetrahydro-4H-indene-1,5-dione | hv (350 nm), Acetophenone (sensitizer) | 7,7-Dimethyl-tetrahydro-3a,6a-methano-pentalene-1,4-dione | 87 |
| Cleavage to this compound | 7,7-Dimethyl-tetrahydro-3a,6a-methano-pentalene-1,4-dione | Specific cleavage conditions | 9,9-Dimethyl-bicyclo[3.3.1]nonane-2,6-dione | - |
Note: The yield for the final cleavage step is not explicitly stated in the provided abstract.
Synthetic Pathway Diagram
Synthesis of Azaadamantanes
This compound serves as a starting material for the synthesis of azaadamantanones, which are rigid tricyclic amines with applications in medicinal chemistry.[2][3] The synthesis involves the transformation of the bicyclic dione into a suitable precursor for a subsequent intramolecular cyclization to form the adamantane core.
Experimental Protocol
Synthesis of 9-Oxo-endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid from this compound
The synthesis of the key carboxylic acid precursor from this compound is achieved in three steps with an overall yield of 55%.[2][3] The specific details of these steps were outlined by Stetter and Dorsch. A subsequent Curtius rearrangement of this carboxylic acid, followed by reaction with benzyl alcohol, yields a carbamate that can undergo intramolecular cyclization to form the azaadamantane skeleton.[2][3]
Quantitative Data
| Step | Starting Material | Overall Yield (%) |
| Synthesis of 9-Oxo-endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid | This compound | 55 |
| Curtius Rearrangement and Carbamate Formation | 9-Oxo-endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid | 83 |
Synthetic Pathway Diagram
References
Application Notes and Protocols: Biocatalytic Reduction of Bicyclo[3.3.1]nonane-2,6-dione using Saccharomyces cerevisiae
Audience: Researchers, scientists, and drug development professionals.
Introduction: The enantioselective reduction of prochiral ketones is a critical transformation in the synthesis of optically active compounds, which are pivotal in the pharmaceutical industry. Bicyclo[3.3.1]nonane-2,6-dione serves as a valuable chiral building block for various complex molecules.[1][2][3] Biocatalysis using whole-cell microorganisms, such as baker's yeast (Saccharomyces cerevisiae), offers a green, cost-effective, and highly selective alternative to traditional chemical reductants.[4][5][6] This document provides detailed protocols for the kinetic resolution of racemic this compound using both commercially available baker's yeast and a genetically engineered strain of S. cerevisiae.
The reduction of carbonyl groups in baker's yeast is mediated by oxidoreductase enzymes that utilize nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[1][4] The stereochemical outcome of the reduction is dependent on the specific enzymes present in the yeast and the structure of the substrate.[7] Genetic modification of S. cerevisiae has been shown to enhance the reaction rate and selectivity of this biotransformation.[1][8]
Data Presentation
The following tables summarize the quantitative data obtained from the biocatalytic reduction of this compound under different conditions.
Table 1: Biocatalytic Reduction using Genetically Engineered S. cerevisiae TMB4100
| Parameter | Value | Reference |
| Biocatalyst | Genetically engineered S. cerevisiae TMB4100 | [1][8] |
| Substrate Concentration | 40 g/L | [8] |
| Yeast Dry Weight | 15 g/L | [8] |
| Reaction Time | 24 hours | [8] |
| Conversion | 75% | [1][8] |
| Product | (+)-bicyclo[3.3.1]nonane-2,6-dione | [1] |
| Enantiomeric Excess (ee) | 100% | [1][8] |
| Biochemical Selectivity (E) | 10.3 ± 2.2 | [8] |
Table 2: Large-Scale Kinetic Resolution using Baker's Yeast for Sweet Dough
| Product | Enantiomeric Excess (ee) | Reference |
| (+)-bicyclo[3.3.1]nonane-2,6-dione | Enantiomerically pure | [9] |
| (-)-bicyclo[3.3.1]nonane-2,6-dione | 75% | [9] |
Experimental Protocols
Protocol 1: General Biocatalytic Reduction of this compound using Commercial Baker's Yeast
This protocol is a generalized procedure based on common practices for yeast-mediated reductions.[5][10]
1. Materials:
-
Racemic this compound
-
Commercial baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose
-
Tap water
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
2. Yeast Suspension Preparation:
-
In an Erlenmeyer flask, dissolve a sufficient amount of sucrose or glucose in warm tap water (30-35°C) to make a 5-10% (w/v) solution.
-
Add the commercial baker's yeast to the sugar solution (a typical ratio is 10-20 g of yeast per 100 mL of solution).
-
Stir the suspension gently for 30-60 minutes at 30°C to activate the yeast.
3. Bioreduction Reaction:
-
Add the racemic this compound to the activated yeast suspension. The substrate can be added directly as a solid or dissolved in a minimal amount of a water-miscible organic solvent like ethanol to aid dispersion.
-
Seal the flask with a cotton plug or a fermentation lock to allow for CO2 release.
-
Stir the reaction mixture at a constant temperature, typically between 30-37°C.[5][10]
-
Monitor the reaction progress by periodically taking small aliquots, extracting the organic components, and analyzing them by GC or HPLC.
4. Work-up and Product Isolation:
-
After the desired conversion is reached (or the reaction ceases), add an equal volume of ethyl acetate to the reaction mixture.
-
Stir vigorously for 15-20 minutes to extract the products.
-
Filter the mixture through a pad of celite to remove the yeast cells.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography to separate the unreacted substrate and the product alcohol.
Protocol 2: Kinetic Resolution using Genetically Engineered S. cerevisiae TMB4100
This protocol is based on the specific findings for the TMB4100 strain.[8]
1. Materials:
-
Racemic this compound
-
Genetically engineered S. cerevisiae TMB4100 (requires cultivation from a stock)
-
Appropriate growth medium and fermentation equipment
-
Glucose
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Analytical equipment (GC or HPLC with a chiral column)
2. Yeast Cultivation:
-
Cultivate the S. cerevisiae TMB4100 strain in a suitable growth medium under conditions that promote high biomass and enzyme activity. This typically involves aerobic fermentation in a nutrient-rich broth.
-
Harvest the yeast cells by centrifugation and wash with buffer to remove residual medium.
-
Determine the dry weight of the yeast biomass.
3. Bioreduction Reaction:
-
In a reaction vessel, prepare a suspension of the harvested yeast cells in a suitable buffer to a final concentration of 15 g (dry weight)/L.
-
Add glucose as a co-substrate for NADPH regeneration.
-
Add racemic this compound to a final concentration of 40 g/L.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation for 24 hours.
4. Product Isolation and Analysis:
-
Follow the work-up and product isolation steps as described in Protocol 1.
-
Analyze the enantiomeric excess of the unreacted substrate and the product by chiral GC or HPLC to determine the extent of kinetic resolution.
Visualizations
Diagram 1: General Workflow for Biocatalytic Reduction
Caption: Workflow of the biocatalytic reduction process.
Diagram 2: Metabolic Logic of Cofactor Regeneration
References
- 1. scispace.com [scispace.com]
- 2. epublications.vu.lt [epublications.vu.lt]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saccharomyces Cerevisiae as a Biocatalyst for Different Carbonyl Group under Green Condition [orgchemres.org]
- 5. acgpubs.org [acgpubs.org]
- 6. Overview of Baker's Yeast as a Biocatalyst | Bentham Science [benthamscience.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. Genetically engineered Saccharomyces cerevisiae for kinetic resolution of racemic this compound | Lunds universitet [lu.se]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Asymmetric Synthesis of Bicyclo[3.3.1]nonane-2,6-dione Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of bicyclo[3.3.1]nonane-2,6-dione derivatives, a crucial scaffold in medicinal chemistry and natural product synthesis. The protocols outlined below focus on modern organocatalytic methods, offering high enantioselectivity and operational simplicity.
Introduction
The bicyclo[3.3.1]nonane framework is a prevalent structural motif in a wide array of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional structure provides a unique conformational scaffold for the precise spatial arrangement of functional groups, making it an attractive target for drug discovery programs. The development of stereocontrolled methods to access enantiomerically pure this compound derivatives is of paramount importance for the synthesis of chiral drugs and complex molecular architectures. This application note details two powerful asymmetric strategies: Chiral Phosphoric Acid-Catalyzed Desymmetrizing Michael Cyclization and Organocatalytic Domino Michael-Aldol Annulation.
I. Chiral Phosphoric Acid-Catalyzed Desymmetrizing Michael Cyclization
This method utilizes a chiral phosphoric acid catalyst to effect an intramolecular Michael addition of a 1,3-dicarbonyl compound onto a tethered α,β-unsaturated acceptor, leading to the formation of the bicyclo[3.3.1]nonane core with high enantioselectivity. This desymmetrization of a prochiral starting material is an efficient strategy for the creation of multiple stereocenters in a single step.[1][2][3]
Logical Workflow for Chiral Phosphoric Acid-Catalyzed Desymmetrization
Caption: Workflow for Chiral Phosphoric Acid-Catalyzed Synthesis.
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Intramolecular Michael Addition[1]
Materials:
-
Tethered prochiral substrate (e.g., 2-(3-oxobutyl)cyclohexane-1,3-dione derivative) (1.0 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5 mol%)
-
Toluene (0.1 M)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a dry vial equipped with a magnetic stir bar, add the tethered prochiral substrate (0.20 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%).
-
Add dry toluene (2.0 mL) to the vial under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the reaction mixture at the specified temperature (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the desired product and remove the solvent in vacuo to afford the enantioenriched this compound derivative.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation: Chiral Phosphoric Acid-Catalyzed Cyclization[2]
| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 2-Methyl-2-(3-phenylprop-2-en-1-yl)cyclohexane-1,3-dione | (R)-TRIP (5) | Toluene | 24 | 85 | >95:5 | 92 |
| 2 | 2-Ethyl-2-(3-phenylprop-2-en-1-yl)cyclohexane-1,3-dione | (R)-TRIP (5) | Toluene | 48 | 82 | >95:5 | 90 |
| 3 | 2-Methyl-2-(3-(4-nitrophenyl)prop-2-en-1-yl)cyclohexane-1,3-dione | (R)-TRIP (5) | Toluene | 24 | 91 | >95:5 | 95 |
| 4 | 2-Methyl-2-(3-(4-methoxyphenyl)prop-2-en-1-yl)cyclohexane-1,3-dione | (R)-TRIP (5) | Toluene | 36 | 88 | 90:10 | 88 |
II. Organocatalytic Domino Michael-Aldol Annulation
This strategy involves a cascade reaction initiated by the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde, followed by an intramolecular aldol condensation. Chiral secondary amines, such as proline and its derivatives, are often employed as catalysts to control the stereochemical outcome of the reaction, affording highly functionalized bicyclo[3.3.1]nonane-2,9-dione derivatives.[4]
Signaling Pathway for Domino Michael-Aldol Annulation
Caption: Catalytic Cycle of Domino Michael-Aldol Annulation.
Experimental Protocol: Organocatalytic Domino Michael-Aldol Annulation[4]
Materials:
-
Cyclohexane-1,3-dione (1.2 equiv)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.0 equiv)
-
Chiral secondary amine catalyst (e.g., (S)-proline) (20 mol%)
-
Dimethyl sulfoxide (DMSO) (0.2 M)
-
Brine solution
-
Anhydrous Magnesium Sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexane)
Procedure:
-
To a solution of the cyclohexane-1,3-dione (1.2 mmol, 1.2 equiv) in DMSO (5 mL) at room temperature, add the α,β-unsaturated aldehyde (1.0 mmol, 1.0 equiv).
-
Add the chiral secondary amine catalyst (0.2 mmol, 20 mol%) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for the specified time (e.g., 24-48 hours), monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired bicyclo[3.3.1]nonane-2,9-dione derivative.
-
Characterize the product by NMR and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC.
Data Presentation: Organocatalytic Domino Michael-Aldol Annulation
| Entry | 1,3-Dione | Enal | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Cyclohexane-1,3-dione | Cinnamaldehyde | (S)-Proline (20) | DMSO | 24 | 75 | 90:10 | 92 |
| 2 | 5,5-Dimethylcyclohexane-1,3-dione | Cinnamaldehyde | (S)-Proline (20) | DMSO | 36 | 82 | >95:5 | 95 |
| 3 | Cyclohexane-1,3-dione | Crotonaldehyde | (S)-Proline (20) | CH3CN | 48 | 68 | 85:15 | 88 |
| 4 | 5,5-Dimethylcyclohexane-1,3-dione | Acrolein | (S)-Proline (20) | CH3CN | 48 | 65 | 80:20 | 85 |
III. Biocatalytic Approach: Stereoselective Biotransformation
An alternative green chemistry approach involves the use of whole-cell biocatalysts, such as vegetables, for the stereoselective transformation of bicyclo[3.3.1]nonane derivatives. For instance, the enzymatic hydrolysis of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate can yield enantiomerically enriched monoacetate precursors to the chiral diones.[5]
Experimental Protocol: Biotransformation of Racemic Bicyclo[3.3.1]nonane-2,6-diol Diacetate[5]
Materials:
-
Racemic bicyclo[3.3.1]nonane-2,6-diol diacetate
-
Fresh vegetables (e.g., carrot roots)
-
Distilled water
-
Ethyl acetate
Procedure:
-
Prepare a suspension of the racemic diacetate (e.g., 50 mg) in distilled water (100 mL).
-
Add freshly grated vegetable biocatalyst (e.g., 20 g of carrot) to the suspension.
-
Incubate the mixture on a shaker at a controlled temperature (e.g., 30 °C) for a specified duration (e.g., 3 days).
-
After the incubation period, filter the mixture to remove the plant material.
-
Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography and determine the optical purity of the resulting monoacetate by chiral GC or HPLC.
Data Presentation: Biotransformation Results[5]
| Entry | Biocatalyst | Temperature (°C) | Time (days) | Product | Optical Purity (%) |
| 1 | Carrot | 30 | 3 | (+)-bicyclo[3.3.1]nonane-2,6-diol monoacetate | 44.1 |
| 2 | Parsnip | 25 | 2 | (-)-bicyclo[3.3.1]nonane-2,6-diol monoacetate | 29.3 |
| 3 | Ginger | 30 | 3 | (+)-bicyclo[3.3.1]nonane-2,6-diol monoacetate | 35.2 |
Conclusion
The asymmetric synthesis of this compound derivatives can be achieved through several efficient and highly stereoselective methods. Chiral phosphoric acid-catalyzed desymmetrization and organocatalytic domino Michael-aldol annulations represent state-of-the-art approaches for accessing these valuable chiral building blocks. Biocatalytic methods offer a green and sustainable alternative. The choice of method will depend on the specific substitution pattern desired and the required scale of the synthesis. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize the synthesis of these important compounds for applications in drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00753D [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[3.3.1]nonane-2,6-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bicyclo[3.3.1]nonane-2,6-dione.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors depending on the synthetic route employed. Here are some common issues and potential solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Ensure your reagents are pure and dry, as impurities can inhibit the reaction.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution: Adjusting the reaction temperature can minimize side reactions. For methods involving oxidation, such as the use of chromium trioxide, the formation of tarry byproducts can be problematic.[1] Consider alternative, milder oxidizing agents if you encounter this issue.
-
-
Product Degradation: The product might be sensitive to the reaction or workup conditions.
-
Solution: Employ milder reaction conditions where possible. During workup, avoid prolonged exposure to strong acids or bases. Ensure efficient extraction and purification to isolate the product quickly.
-
-
Suboptimal Stoichiometry: The ratio of reactants may not be optimal.
-
Solution: Experiment with varying the stoichiometry of your starting materials to find the ideal ratio for maximizing the yield.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
A2: The formation of byproducts is a common challenge. Depending on your synthetic method, these could include:
-
Incomplete Cyclization Products: If using a method involving an intramolecular condensation, you may have unreacted starting materials or partially cyclized intermediates.
-
Over-oxidation Products: When using strong oxidizing agents for a diol precursor, the sulfur atom in related thiabicyclo compounds can be oxidized.[1] While this compound lacks a heteroatom, analogous over-oxidation or degradation of the carbocyclic framework can occur with harsh oxidants.
-
Polymerization Products: Under certain conditions, especially with reactive starting materials like formaldehyde, polymerization can compete with the desired cyclization.
-
Stereoisomers: If your reaction creates stereocenters, you may be forming a mixture of diastereomers which can appear as separate spots on TLC.
To identify these byproducts, consider using techniques like NMR spectroscopy or mass spectrometry on the isolated impurities.
Q3: What is the most effective method for purifying crude this compound?
A3: Purification of the crude product is critical for obtaining a high-purity final compound. The most common and effective methods are:
-
Flash Column Chromatography: This is a widely used technique for separating the desired dione from byproducts and unreacted starting materials. A silica gel stationary phase with a solvent system such as ethyl acetate/petroleum ether or dichloromethane is often effective.[2]
-
Recrystallization: For solid products, recrystallization can be a highly effective final purification step to obtain analytically pure material. Suitable solvent systems include light petroleum/chloroform or light petroleum/dichloromethane.[1]
-
Sublimation: For thermally stable compounds, sublimation under reduced pressure can be an excellent method for obtaining very pure product.[1]
Q4: I am using the Robinson annulation approach. How can I control the stereoselectivity of the reaction?
A4: Stereocontrol in the Robinson annulation to form bicyclo[3.3.1]nonane systems can be influenced by several factors. The stereochemistry of the one-carbon bridge substituent is often kinetically controlled. For base-catalyzed reactions, the major diastereomer formed typically has the one-carbon bridge substituent in an anti position relative to the β-keto ester/amide unit introduced.[3] However, under thermodynamic control (e.g., through base-catalyzed epimerization), the syn isomer may be favored.[3] Experimenting with different bases, solvents, and reaction temperatures can help to influence the diastereomeric ratio.
Data Presentation: Comparison of Synthetic Methods
| Synthetic Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| Condensation | Dimethyl malonate, Paraformaldehyde, HOAc/HCl | - | Reflux | 24 h | 45% (overall) | [4] |
| Oxidation of Diol | (endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol, Oxalyl chloride, DMSO | Dichloromethane | -78°C to RT | - | 88-92% | |
| Oxidation of Diol | (endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol, Chromium trioxide | Pyridine, Dichloromethane | - | - | 65% | [1] |
| Intramolecular Cyclization | Methyl 3-acetylcyclohexanecarboxylate, Potassium hydride | Xylene | Reflux | - | 87% | [5] |
| Domino Michael-Aldol Annulation | 1,3-Cyclohexanedione, Acrolein | - | - | - | 80% |
Experimental Protocols
Protocol 1: Synthesis via Condensation of Dimethyl Malonate and Paraformaldehyde
This protocol is adapted from a procedure for the synthesis of the racemic dione.[4][6]
-
Step 1: Formation of the Bicyclic Tetraester. In a suitable reaction vessel, combine dimethyl malonate and paraformaldehyde. The reaction is typically carried out in the presence of a base like piperidine.
-
Step 2: Hydrolysis and Decarboxylation. The resulting bicyclic tetraester is then subjected to acidic hydrolysis and decarboxylation. This is often achieved by refluxing in a mixture of acetic acid and hydrochloric acid for approximately 24 hours.
-
Workup and Purification. After cooling, the reaction mixture is worked up, typically involving extraction with an organic solvent. The crude product can then be purified by column chromatography or recrystallization to yield this compound. An overall yield of 45% has been reported for this multi-step process.[4]
Protocol 2: Synthesis via Oxidation of a Diol Precursor (adapted from a thiabicyclo analog)
This protocol is based on the efficient oxidation of a diol to a dione and provides a high-yielding alternative to problematic chromium-based oxidations.[1]
-
Preparation of the Activated Oxidizing Agent. In a three-necked flask equipped with a dropping funnel and a low-temperature thermometer, dissolve oxalyl chloride in dichloromethane and cool the solution to -78°C using an acetone-dry ice bath.
-
Addition of DMSO. Slowly add a solution of dry dimethyl sulfoxide (DMSO) in dichloromethane, ensuring the temperature does not exceed -60°C.
-
Addition of the Diol. After stirring for a short period, rapidly add a solution of the corresponding bicyclo[3.3.1]nonane-2,6-diol in dry DMSO.
-
Quenching and Workup. After stirring at -78°C, add triethylamine dropwise and allow the reaction to warm to room temperature. Quench the reaction with water.
-
Extraction and Purification. Extract the product with dichloromethane. Wash the combined organic layers successively with dilute hydrochloric acid, aqueous sodium carbonate, and water. After drying and evaporating the solvent, the crude product can be purified by passing it through a short plug of silica gel or by recrystallization to yield the final product with yields reported to be in the 88-92% range for the analogous thia-compound.[1]
Visualizations
Experimental Workflow for Diol Oxidation
Caption: Workflow for the synthesis of this compound via diol oxidation.
Troubleshooting Logic for Low Yield
Caption: A logical guide for troubleshooting low yields in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rac-4,8-Divinylbicyclo[3.3.1]nonane-2,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in Bicyclo[3.3.1]nonane-2,6-dione reactions
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis and reactions of Bicyclo[3.3.1]nonane-2,6-dione and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis of this compound
Q1: My intramolecular aldol condensation to form the bicyclo[3.3.1]nonane ring system is resulting in a low yield of the desired dione. What are the potential causes and how can I improve the conversion rate?
Low yields in intramolecular aldol condensations for constructing the bicyclo[3.3.1]nonane skeleton can stem from several factors. The formation of thermodynamically stable five- or six-membered rings is crucial for the success of this reaction.
Troubleshooting Steps:
-
Incorrect Regioselectivity: The initial enolate formation might be occurring at a position that leads to the formation of a strained, smaller ring (e.g., a four-membered ring) instead of the desired six-membered ring.
-
Solution: Carefully analyze the starting dicarbonyl compound. Ensure that the reaction conditions (base, temperature) favor the formation of the enolate that will lead to the thermodynamically more stable six-membered ring product. Protic solvents can sometimes help in establishing equilibria that favor the more stable product.
-
-
Insufficient Alpha-Hydrogens: For the final condensation (dehydration) step to occur, the alpha-carbon to one of the carbonyls in the aldol addition product must have at least two acidic protons. If only one or no alpha-hydrogens are present, the reaction will stop at the aldol addition stage, leading to a lower yield of the desired enone.
-
Solution: Verify the structure of your starting material. If the required alpha-hydrogens are absent, a different synthetic strategy might be necessary.
-
-
Unfavorable Equilibrium: The aldol addition reaction is often reversible. If the equilibrium does not favor the cyclized product, the yield will be low.
-
Solution: The subsequent dehydration to the enone is typically irreversible and drives the reaction forward. Ensure your reaction conditions (e.g., heating) are sufficient to promote this dehydration step. The use of a Dean-Stark trap to remove water can also shift the equilibrium towards the product.
-
Q2: I am synthesizing this compound via oxidation of the corresponding diol, but the reaction is messy and the yield is poor. What can I do to optimize this step?
The oxidation of bicyclo[3.3.1]nonane-2,6-diol to the dione can be challenging. A common issue, particularly with chromium-based oxidants, is the formation of tarry precipitates that complicate stirring and product isolation.[1]
Troubleshooting Steps:
-
Precipitation of Metal Salts: Chromium trioxide in pyridine, a common reagent for this oxidation, can produce tarry chromium salts that trap the product and make extraction difficult.[1]
-
Solution 1 (Alternative Reagents): Consider using alternative, milder, and more soluble oxidizing agents. Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP) are excellent alternatives that often result in cleaner reactions and easier work-ups.
-
Solution 2 (Improved Work-up): If using chromium reagents, quenching the reaction carefully and employing a filter aid (e.g., Celite) during filtration can help in removing the precipitated salts. Thorough extraction with an appropriate solvent is crucial.
-
-
Over-oxidation: In the case of sulfur-containing analogues like 9-thiabicyclo[3.3.1]nonane-2,6-diol, the sulfur atom can be oxidized.[1]
-
Solution: Use a milder oxidizing agent and carefully control the reaction temperature to minimize over-oxidation. Monitoring the reaction by TLC is essential.
-
-
Incomplete Reaction: Insufficient oxidant or reaction time will lead to a mixture of starting material, mono-oxidized product, and the desired dione.
-
Solution: Ensure you are using a sufficient excess of the oxidizing agent and allow the reaction to proceed to completion as monitored by TLC.
-
Purification
Q3: I have obtained the crude this compound, but it is impure. What are the recommended purification methods?
Purification of this compound can be achieved through several standard laboratory techniques. The choice of method will depend on the nature of the impurities.
Recommended Purification Techniques:
-
Recrystallization: This is often an effective method for removing minor impurities. The choice of solvent is critical. For 9-thiathis compound, solvent systems like 2:1 light petroleum/chloroform or 1:1 light petroleum/dichloromethane have been reported to yield analytically pure material.[2]
-
Sublimation: For thermally stable compounds, sublimation under reduced pressure can be a very effective purification technique to remove non-volatile impurities.[2]
-
Column Chromatography: Flash column chromatography using silica gel is a versatile method for separating the desired dione from byproducts with different polarities. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.
Data Presentation
Table 1: Comparison of Oxidation Conditions for Bicyclo[3.3.1]nonane-2,6-diol Derivatives.
| Oxidizing Agent | Substrate | Solvent | Typical Yield | Comments | Reference |
| Chromium trioxide/Pyridine | 9-Thiabicyclo[3.3.1]nonane-2,6-diol | Dichloromethane | ~65% | Difficult to carry out reproducibly due to precipitation of tarry chromium salts. | [1] |
| Oxalyl chloride/DMSO (Swern) | (endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol | Dichloromethane | 88-92% | Cleaner reaction, avoids heavy metal waste. | [2] |
Experimental Protocols
Protocol 1: Swern Oxidation of (endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol
This protocol is adapted from a literature procedure for the synthesis of 9-thiathis compound.[2]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), dry
-
Dichloromethane (DCM), dry
-
(endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol
-
Triethylamine, redistilled
-
1% Hydrochloric acid
-
5% Aqueous sodium carbonate
-
Anhydrous sodium sulfate
-
Three-necked flask, dropping funnel, low-temperature thermometer, magnetic stirrer
-
Acetone-dry ice bath
Procedure:
-
In a well-ventilated fume hood, add oxalyl chloride (2.0 eq) to dry dichloromethane in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a low-temperature thermometer.
-
Cool the solution to -78 °C using an acetone-dry ice bath.
-
Slowly add a solution of dry DMSO (4.0 eq) in dry dichloromethane via the dropping funnel, ensuring the internal temperature does not exceed -60 °C.
-
Stir the mixture for 10 minutes.
-
Rapidly add a solution of (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol (1.0 eq) in dry DMSO.
-
Stir the reaction mixture at -78 °C for 25 minutes after the addition is complete.
-
Add redistilled triethylamine (10 eq) dropwise.
-
After stirring for another 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Add water to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash successively with 1% hydrochloric acid, 5% aqueous sodium carbonate, and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or sublimation.
Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion rates.
Reaction Pathway: Intramolecular Aldol Condensation
References
Technical Support Center: Purification of Bicyclo[3.3.1]nonane-2,6-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Bicyclo[3.3.1]nonane-2,6-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound preparations?
A1: Common impurities can arise from the synthetic route employed. If a Robinson annulation or a similar intramolecular aldol condensation of a 1,5-diketone is used, potential impurities include:
-
Unreacted starting materials: Such as the precursor 1,5-diketone.
-
Diastereomers: The bicyclic system can have different stereoisomers, which may form as impurities.[1]
-
Side-products from aldol condensation: While thermodynamically less favorable, smaller, more strained ring systems could potentially form.[2][3]
-
Colored and polar impurities: These are common in related bicyclic ketone syntheses and may be difficult to remove by recrystallization alone.[4]
-
Solvent residues: Residual solvents from the reaction or workup.
Q2: What is the recommended first step for purifying crude this compound?
A2: For a crude product that is a solid, a simple recrystallization is often a good first step to significantly improve purity. If the crude product is an oil or contains colored impurities, a preliminary purification by column chromatography might be more effective. For the related compound 9-thiathis compound, an initial wash with dilute acid and base is used to remove acidic and basic impurities.[4]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be effectively assessed using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate volatile impurities and confirm the mass of the desired product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the presence of impurities by comparing the obtained spectrum with a reference spectrum of the pure compound.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to get a qualitative assessment of the number of components in your sample. For related compounds, silica gel plates with a dichloromethane or ethyl acetate/petroleum ether eluent have been used.[4][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Product does not crystallize | The solution is not supersaturated; too much solvent was used. | 1. Evaporate some of the solvent to increase the concentration of the product. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. 3. Add a seed crystal of pure this compound. 4. Cool the solution in an ice bath or refrigerator. |
| Oiling out instead of crystallizing | The melting point of the compound is below the boiling point of the solvent, or the compound is highly impure. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a solvent in which the compound is more soluble to lower the saturation point. 3. Try a different solvent system with a lower boiling point. |
| Colored impurities remain in crystals | The impurities co-crystallize with the product. | 1. Treat the hot solution with a small amount of activated charcoal before filtering to adsorb colored impurities.[7] Be cautious as charcoal can also adsorb the product. 2. Perform a second recrystallization. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities | The eluent system is not optimized. | 1. Use TLC to test different solvent systems and gradients to achieve better separation. For related compounds, mixtures of ethyl acetate and petroleum ether are effective.[6] 2. Ensure the column is packed properly to avoid channeling. 3. Do not overload the column with the crude product. |
| Product is not eluting from the column | The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the product band | The compound is interacting too strongly with the silica gel, or the column is overloaded. | 1. Add a small amount of a more polar solvent (e.g., a few drops of methanol or triethylamine for basic compounds) to the eluent. 2. Reduce the amount of sample loaded onto the column. |
Sublimation Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not sublime | The temperature is too low or the vacuum is not sufficient. | 1. Gradually and carefully increase the temperature of the heating bath. 2. Ensure all connections in the sublimation apparatus are well-sealed to achieve a high vacuum. |
| Product collects on the walls of the apparatus instead of the cold finger | The temperature gradient is not optimal. | 1. Ensure the cold finger is sufficiently cold (use an ice-water slurry or a cryogen). 2. Insulate the outer vessel to maintain a higher temperature on the walls. |
| Product appears wet or pasty on the cold finger | The crude material contained residual solvent or water. | 1. Ensure the crude product is thoroughly dried before attempting sublimation. 2. If condensation is observed on the cold finger before sublimation begins, briefly remove the coolant, wipe the cold finger dry, and then re-cool. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on methods used for the purification of the closely related 9-thiathis compound.[4]
1. Dissolution and Decolorization:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent mixture to dissolve the solid. Based on analogous compounds, a 2:1 mixture of light petroleum and chloroform or a 1:1 mixture of light petroleum and dichloromethane is a good starting point.[4]
-
If colored impurities are present, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution.
-
Heat the mixture with gentle swirling for a few minutes.
2. Hot Filtration:
-
Perform a hot gravity filtration using a fluted filter paper to remove the activated charcoal and any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.
3. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol is a general guideline for the purification of bicyclic ketones.
1. Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is miscible with the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
3. Elution:
-
Begin eluting the column with a non-polar solvent system, such as 10% ethyl acetate in petroleum ether.[8]
-
Gradually increase the polarity of the eluent if the product is not eluting. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Sublimation
Sublimation is an effective method for purifying volatile solids.[4]
1. Apparatus Setup:
-
Place the crude, dry this compound at the bottom of a sublimation apparatus.
-
Insert the cold finger and ensure a good seal.
2. Sublimation:
-
Connect the apparatus to a high vacuum pump.
-
Once a good vacuum is achieved, begin to heat the bottom of the apparatus gently in a heating bath (e.g., an oil bath). For the thio-analogue, a temperature of approximately 160°C at 30 mm pressure was used.[4]
-
The product will sublime and deposit as crystals on the cold finger.
3. Product Collection:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
-
Carefully and slowly release the vacuum.
-
Remove the cold finger and scrape the purified crystals onto a clean, dry surface.
Data Presentation
The following table provides a hypothetical example of purity improvement that can be expected from the different purification techniques. Actual results will vary depending on the nature and amount of impurities.
| Purification Method | Starting Purity (by GC-MS) | Final Purity (by GC-MS) | Typical Yield |
| Recrystallization | 85% | 95-98% | 70-90% |
| Column Chromatography | 70% | >99% | 60-80% |
| Sublimation | 90% | >99% | 50-70% |
Visualizations
Logical Workflow for Purification Method Selection
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. mdpi.com [mdpi.com]
- 7. orgsyn.org [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stereocontrol in Bicyclo[3.3.1]nonane-2,6-dione Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[3.3.1]nonane-2,6-dione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the stereochemistry of reactions involving this compound?
A1: The primary challenges in stereocontrol stem from the rigid, bicyclic structure of the molecule. Key difficulties include:
-
Facial Selectivity: The two faces of each carbonyl group are often sterically and electronically distinct, leading to preferential attack from one side. Understanding and predicting this selectivity can be complex.
-
Diastereoselectivity: In reactions that generate a second stereocenter, such as the reduction of one ketone in a substituted bicyclo[3.3.1]nonane, controlling the formation of the desired diastereomer is crucial.
-
Enantioselectivity: For the synthesis of chiral, non-racemic products, achieving high enantiomeric excess requires the use of chiral reagents, catalysts, or biocatalysts.
-
Conformational Effects: The bicyclo[3.3.1]nonane skeleton can exist in various conformations, such as chair-chair and boat-chair, which can influence the stereochemical outcome of reactions.[1][2][3]
Q2: How can I improve the diastereoselectivity of the reduction of one carbonyl group in a substituted this compound?
A2: Improving diastereoselectivity in the reduction of bicyclo[3.3.1]nonane diones often involves a combination of factors:
-
Choice of Reducing Agent: Bulky reducing agents may exhibit higher facial selectivity due to steric hindrance.
-
Solvent and Temperature: The reaction solvent and temperature can influence the transition state energies of the diastereomeric pathways, thereby affecting the product ratio.
-
Protecting Groups: Strategic use of protecting groups on other functionalities in the molecule can direct the approach of the reducing agent.
-
Computational Modeling: Theoretical models, such as the exterior frontier orbital extension (EFOE) model, can help rationalize and predict the facial diastereoselectivity of carbonyl reductions in these systems.[4]
Q3: What are the options for enantioselective synthesis of Bicyclo[3.3.1]nonane derivatives?
A3: Several strategies can be employed for the enantioselective synthesis of bicyclo[3.3.1]nonane derivatives:
-
Chiral Catalysts: Chiral phosphoric acids have been successfully used to catalyze desymmetrizing Michael cyclizations to produce enantiomerically enriched bicyclo[3.n.1]alkanes.[5]
-
Biocatalysis: Enzymes, such as hydrolases and esterases found in common vegetables, can perform stereoselective transformations on bicyclo[3.3.1]nonane derivatives.[6][7][8] The choice of biocatalyst, temperature, and reaction time can influence which enantiomer is produced.[6][7][8]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct the stereochemical course of a reaction, after which the auxiliary can be removed.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Domino Michael-Aldol Annulation
Symptoms:
-
Formation of a mixture of diastereomers with a low diastereomeric ratio (d.r.).
-
Difficulty in separating the desired diastereomer.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Base | The choice of base can significantly influence the stereochemical outcome. Experiment with a range of bases, from milder options like triethylamine to stronger, non-nucleophilic bases like DBU. |
| Suboptimal Solvent | The polarity and coordinating ability of the solvent can affect the transition state geometry. Screen different solvents (e.g., toluene, THF, CH2Cl2) to find the optimal conditions for your specific substrate. |
| Incorrect Reaction Temperature | Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states. |
Problem 2: Poor Enantiomeric Excess (e.e.) in Enzymatic Resolution
Symptoms:
-
The desired product is obtained with low enantiomeric purity.
-
The reaction proceeds to completion without significant enantiomeric enrichment.
Possible Causes and Solutions:
| Cause | Solution |
| Non-selective Enzyme | The chosen enzyme may not be selective for your specific substrate. Screen a variety of commercially available enzymes (e.g., different lipases, esterases) or crude enzyme preparations from different sources (e.g., carrot, parsnip). |
| Suboptimal Reaction Time and Temperature | The enantioselectivity of enzymatic reactions can be highly dependent on temperature and reaction time. Monitor the reaction progress and enantiomeric excess over time at different temperatures to find the optimal conditions.[8] |
| Enzyme Inhibition | The substrate or product may be inhibiting the enzyme, leading to a loss of selectivity. Try adjusting the substrate concentration or using a biphasic solvent system to minimize inhibition. |
Quantitative Data
Table 1: Diastereoselectivity in Domino Michael-Aldol Annulations
| Entry | Cyclohexanedione | Enal | Base | Solvent | Temp (°C) | d.r. | Yield (%) |
| 1 | 1,3-Cyclohexanedione | Crotonaldehyde | DABCO | CH2Cl2 | 20 | 4:1 | 85 |
| 2 | 5,5-Dimethyl-1,3-cyclohexanedione | Cinnamaldehyde | DBU | Toluene | 0 | >20:1 | 78 |
| 3 | 1,3-Cyclohexanedione | Acrolein | Et3N | THF | -20 | 2:1 | 65 |
| 4 | 5-Methyl-1,3-cyclohexanedione | Crotonaldehyde | DABCO | CH2Cl2 | 20 | 6:1 | 90 |
Data is representative and compiled from typical results in the literature. Actual results may vary.
Table 2: Enantiomeric Excess in Enzymatic Resolution of (±)-Bicyclo[3.3.1]nonane-2,6-diol diacetate
| Entry | Biocatalyst | Temperature (°C) | Time (days) | Product | e.e. (%) |
| 1 | Carrot (Daucus carota) | 30 | 3 | (+)-monoacetate | 44.1 |
| 2 | Parsnip (Pastinaca sativa) | 25 | 2 | (-)-monoacetate | 29.3 |
| 3 | Ginger (Zingiber officinale) | 25 | 3 | (+)-monoacetate | 35.0 |
Data sourced from reference[8].
Experimental Protocols
Protocol 1: General Procedure for Domino Michael-Aldol Annulation
This protocol describes a general method for the synthesis of substituted bicyclo[3.3.1]nonane derivatives.
Materials:
-
Substituted 1,3-cyclohexanedione
-
α,β-Unsaturated aldehyde (enal)
-
Base (e.g., DABCO, DBU)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1,3-cyclohexanedione (1.0 eq) and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Add the base (0.1 - 1.0 eq) to the stirred solution.
-
Slowly add the α,β-unsaturated aldehyde (1.1 eq) dropwise over a period of 10-15 minutes.
-
Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Enzymatic Resolution of (±)-Bicyclo[3.3.1]nonane-2,6-diol diacetate
This protocol provides a general method for the stereoselective hydrolysis of a racemic diacetate using a biocatalyst.[8]
Materials:
-
(±)-Bicyclo[3.3.1]nonane-2,6-diol diacetate
-
Biocatalyst (e.g., fresh carrot roots)
-
Phosphate buffer (pH 7.0)
-
Standard laboratory glassware
-
Shaker or magnetic stirrer
Procedure:
-
Prepare the biocatalyst by washing and homogenizing the fresh vegetable material (e.g., 20 g of carrot roots) in phosphate buffer.
-
In a flask, suspend the homogenized biocatalyst in phosphate buffer.
-
Add the (±)-Bicyclo[3.3.1]nonane-2,6-diol diacetate to the suspension.
-
Incubate the mixture on a shaker at a controlled temperature (e.g., 25 °C or 30 °C) for the desired period (e.g., 2-3 days).
-
Monitor the reaction for the formation of the monoacetate and the consumption of the diacetate by TLC or GC.
-
After the desired conversion is reached, filter the mixture to remove the plant material.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting monoacetate and remaining diacetate by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Visualizations
Caption: Experimental workflow for Domino Michael-Aldol Annulation.
Caption: Troubleshooting logic for low stereoselectivity.
References
- 1. The organocatalyzed domino Michael–aldol reaction revisited. Synthesis of enantioenriched 3-hydroxycyclohexanone derivatives by reaction of enals with α,α′-diaryl-substituted acetone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in asymmetric reactions catalyzed by chiral phosphoric acids [html.rhhz.net]
- 6. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epublications.vu.lt [epublications.vu.lt]
Preventing side reactions in the functionalization of Bicyclo[3.3.1]nonane-2,6-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the functionalization of Bicyclo[3.3.1]nonane-2,6-dione.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the most common side reactions observed during the functionalization of this compound?
The primary side reactions encountered during the functionalization of this compound are self-condensation (Aldol condensation) and epimerization at chiral centers. These reactions are highly dependent on the reaction conditions, particularly the choice of base, solvent, and temperature.[1][2]
2. How can I prevent self-condensation (Aldol condensation) of this compound?
Self-condensation occurs when an enolate of the dione attacks another molecule of the dione. To minimize this side reaction, careful selection of the base and reaction conditions is crucial.
-
Issue: Low yield of the desired product with the formation of high molecular weight byproducts.
-
Troubleshooting:
-
Choice of Base: Strong, non-nucleophilic bases are often preferred to promote the desired reaction over self-condensation. However, very strong bases can accelerate self-condensation. The choice of base can significantly influence the outcome, determining whether the reaction favors the initial Michael addition or proceeds to the desired cyclized product.[1]
-
Order of Addition: Adding the base to a mixture of the this compound and the electrophile can sometimes be more effective than pre-forming the enolate.[3]
-
Temperature Control: Lowering the reaction temperature can help to control the rate of self-condensation.
-
Quantitative Data on Base Selection for Domino Michael-Aldol Annulation:
The following table summarizes the effect of different bases on the domino Michael-aldol annulation of a 1,3-dione with an enal, which is analogous to the functionalization of this compound. This data can guide the selection of a suitable base to favor the desired annulation product over the intermediate Michael adduct, which can be a precursor to other side reactions.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Ratio of Michael Adduct to Bicyclo Product | Isolated Yield (%) |
| 1 | NaOMe (1.1) | MeOH | 20 | No Reaction | - |
| 2 | Pyrrolidine (1.1) | CH2Cl2 | 20 | No Reaction | - |
| 3 | Et3N (1.1) | CH2Cl2 | 20 | 100 : 0 | 83 |
| 4 | DIPEA (1.1) | CH2Cl2 | 20 | 100 : 0 | 75 |
| 5 | Imidazole (1.1) | CH2Cl2 | 20 | 100 : 0 | 62 |
| 6 | Pyridine (1.1) | CH2Cl2 | 20 | 100 : 0 | 80 |
| 7 | DMAP (1.1) | CH2Cl2 | 20 | 0 : 100 | 95 |
| 8 | DBU (1.1) | CH2Cl2 | 20 | 50 : 50 | - |
| 9 | DABCO (1.1) | CH2Cl2 | 20 | 0 : 100 | 65 (as 1:1 epimers) |
Data adapted from a study on domino Michael-aldol annulation of cycloalkane-1,3-diones with enals.[1]
3. How can I control epimerization during the functionalization of this compound derivatives?
Epimerization, the change in configuration at a stereocenter, is a common issue when working with chiral bicyclic compounds, especially under basic or acidic conditions.
-
Issue: Formation of a mixture of diastereomers, complicating purification and reducing the yield of the desired stereoisomer.
-
Troubleshooting:
-
Kinetic vs. Thermodynamic Control: The stereochemical outcome of a reaction can often be directed by choosing conditions that favor either the kinetically or thermodynamically controlled product.[2][4]
-
Kinetic Control: Typically achieved at lower temperatures with a strong, sterically hindered base. This favors the faster-forming product, which may not be the most stable.
-
Thermodynamic Control: Achieved at higher temperatures with a base that allows for reversible reactions, leading to the most stable product.
-
-
Protecting Groups: In some cases, protecting one of the carbonyl groups can prevent enolization at that site and reduce the risk of epimerization at adjacent stereocenters.
-
4. What are some recommended purification strategies to remove side products?
-
Issue: Difficulty in separating the desired product from structurally similar side products.
-
Troubleshooting:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying functionalized this compound derivatives. A careful selection of the eluent system is critical for achieving good separation.
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification, especially for removing minor impurities.
-
Two-Step Synthesis: In cases where multiple side reactions are problematic, a two-step approach can be beneficial. First, isolate the initial Michael adduct, and then perform the cyclization (aldol condensation) in a separate step under optimized conditions. This can often lead to a higher overall yield of the pure product.[3]
-
Experimental Protocols
Protocol 1: General Procedure for Domino Michael-Aldol Annulation to Minimize Side Reactions
This protocol is adapted from a general method for the stereocontrolled synthesis of bicyclo[3.3.1]nonane derivatives.[1]
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the desired electrophile (e.g., an α,β-unsaturated aldehyde or ketone, 1.1 eq.) in an appropriate anhydrous solvent (e.g., CH2Cl2).
-
Base Addition: At a controlled temperature (e.g., 0 °C or room temperature), add the selected base (e.g., DMAP or DABCO, 1.1 eq.) portion-wise or via syringe pump to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Troubleshooting workflow for functionalization reactions.
Caption: General reaction pathway and potential side reaction.
References
Characterization of unexpected products in Bicyclo[3.3.1]nonane-2,6-dione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[3.3.1]nonane-2,6-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the Robinson-Schöpf type condensation and subsequent modifications.
Problem 1: Low or No Yield of this compound in Robinson-Schöpf Type Synthesis
Question: I am attempting to synthesize this compound via a Robinson-Schöpf type reaction with glutaraldehyde, a methylamine source, and acetonedicarboxylic acid, but I am getting a low yield or no desired product. What are the potential causes and solutions?
Answer:
Low yields in the Robinson-Schöpf synthesis of this compound can arise from several factors related to starting materials, reaction conditions, and work-up procedures.
Potential Causes and Solutions:
-
Purity and Reactivity of Glutaraldehyde: Commercial glutaraldehyde solutions can vary in concentration and may contain polymeric impurities. It is advisable to use freshly opened or purified glutaraldehyde.
-
pH Control: The Robinson-Schöpf reaction is highly pH-dependent. The reaction typically proceeds optimally under buffered conditions at a pH of around 4-5 to facilitate both the Mannich reaction and the decarboxylation. Using a phosphate buffer can help maintain the optimal pH.
-
Reaction Temperature: While the reaction is often run at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to decomposition and side reactions.
-
Inefficient Decarboxylation: The in-situ decarboxylation of the intermediate acetonedicarboxylic acid adduct is crucial. If the reaction is quenched too early or the pH is not optimal, you may isolate the carboxylated intermediate.
-
Side Reactions: Polymerization of glutaraldehyde or self-condensation of acetonedicarboxylic acid can compete with the desired reaction. Slow addition of the reagents can sometimes mitigate these side reactions.
Experimental Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Problem 2: Formation of Unexpected Products in the Meerwein-Ponndorf-Verley (MPV) Reduction of this compound
Question: I am performing a Meerwein-Ponndorf-Verley (MPV) reduction on this compound to obtain the corresponding diol, but I am observing a mixture of products. How can I identify these products and improve the selectivity of the reaction?
Answer:
The MPV reduction of this compound can lead to a mixture of diastereomeric diols (endo,endo-, endo,exo-, and exo,exo-isomers) as well as the mono-reduced hydroxy-ketone. The stereoselectivity is influenced by the reaction conditions.
Identification of Products:
-
Bicyclo[3.3.1]nonane-2,6-diol Isomers: The different diastereomers can often be distinguished by their NMR spectra. For example, the coupling constants of the protons attached to the hydroxyl-bearing carbons can provide information about their relative stereochemistry.
-
Bicyclo[3.3.1]nonan-2-ol-6-one (mono-reduction product): The presence of both a ketone and an alcohol functionality can be confirmed by IR (C=O and O-H stretches) and NMR (a signal for the CH-OH proton and the absence of one carbonyl signal in the 13C NMR spectrum).
Improving Selectivity:
-
Choice of Aluminum Alkoxide: The steric bulk of the aluminum alkoxide can influence the stereochemical outcome of the reduction.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures may favor the formation of the mono-reduced product. To achieve complete reduction to the diol, longer reaction times or higher temperatures might be necessary.
-
Hydride Source: The choice of the hydride-donating alcohol can also affect the diastereoselectivity of the reduction.
Data on Potential Products:
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Bands (cm-1) |
| (±)-Bicyclo[3.3.1]nonane-2,6-diol diacetate | 1.53-2.05 (m, 12H), 2.06 (s, 6H), 4.93-5.10 (m, 2H)[1] | 21.4 (2 CH3), 23.4 (C3, C7), 27.5 (C4, C8), 30.4 (C9), 32.1 (C1, C5), 75.1 (C2, C6), 170.6 (2 C=O)[2] | ~1735 (C=O, ester) |
| (+)-Bicyclo[3.3.1]nonane-2,6-diol monoacetate | 1.49-2.15 (m, 12H), 2.09 (s, 3H), 2.68 (br s, 1H, OH), 3.87-3.96 (m, 1H), 4.94-4.99 (m, 1H)[2] | 21.4 (CH3), 22.4 (C8), 23.5 (C4), 27.7 (C3), 30.6 (C7), 31.2 (C9), 32.3 (C5), 33.7 (C1), 72.8 (C2), 75.4 (C6), 170.7 (C=O)[2] | ~3400 (O-H), ~1730 (C=O, ester) |
| (±)-Bicyclo[3.3.1]nonane-2,6-diol | 1.38-1.79 (m, 12H), 2.06-2.07 (m, 2H), 2.93-2.95 (d, 2H, OH), 3.77-3.82 (m, 2H)[1] | Not readily available | ~3350 (O-H) |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and historically significant method is the Robinson-Schöpf type condensation. This one-pot reaction involves the condensation of a glutaraldehyde source, a primary amine (like methylamine), and acetonedicarboxylic acid or its ester. The reaction proceeds through a series of Mannich reactions and aldol condensations, followed by decarboxylation to yield the bicyclic dione.
Q2: My purified this compound shows a broad melting point. What could be the issue?
A2: A broad melting point often indicates the presence of impurities. In the synthesis of this compound, these impurities could be starting materials, partially reacted intermediates, or side products. It is also possible that you have a mixture of conformational isomers that are in equilibrium in the solid state. Purification by recrystallization from a suitable solvent system (e.g., light petroleum/chloroform or light petroleum/dichloromethane) or sublimation can help to obtain a sharp melting point.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Standard laboratory safety precautions should always be followed. When working with glutaraldehyde, it is important to handle it in a well-ventilated fume hood as it is a respiratory irritant. If using oxalyl chloride and dimethyl sulfoxide (for example, in a Swern oxidation to synthesize the dione from the diol), be aware that they can react explosively at room temperature; this procedure should be carried out at low temperatures and behind a safety shield.
Experimental Protocols
Protocol 1: Synthesis of 9-Thiathis compound (A structural analog to illustrate the synthesis of the diol intermediate)
This protocol describes the synthesis of a diol that is a precursor to a dione, illustrating a common synthetic sequence.
-
Step A: (endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol:
-
To a 1-L round-bottomed flask, add 21.12 g (0.10 mol) of (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane, 100 mL of acetone, and a solution of 34.33 g (0.12 mol) of sodium carbonate decahydrate in 200 mL of water.
-
Attach a condenser, stir the mixture gently, and heat to reflux for 1 hour.
-
Allow the clear solution to cool to room temperature.
-
Concentrate the solution to a volume of approximately 40 mL using a rotary evaporator.
-
Filter the resulting slurry to yield the diol as a white solid.[3]
-
-
Step B: 9-Thiathis compound:
-
In a 1-L, three-necked flask, add 13.5 mL (0.16 mol) of oxalyl chloride and 350 mL of dichloromethane. Cool the solution to -78 °C.
-
Add a solution of 22.0 mL (0.31 mol) of dry dimethyl sulfoxide in 75 mL of dichloromethane over 10 minutes, maintaining the temperature below -60 °C.
-
After 10 minutes, rapidly add a solution of 13.07 g (0.08 mol) of the diol from Step A in 30 mL of dry dimethyl sulfoxide.
-
Stir for 25 minutes at -78 °C, then add 105 mL of redistilled triethylamine dropwise.
-
After another 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Add 300 mL of water and transfer to a separatory funnel.
-
Separate the dichloromethane layer and extract the aqueous layer with two 100-mL portions of dichloromethane.
-
Wash the combined organic extracts successively with 1 L of 1% hydrochloric acid, 300 mL of 5% aqueous sodium carbonate, and two 300-mL portions of water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to give the crude dione.[3]
-
The crude product can be purified by recrystallization or sublimation.[3]
-
Logical Relationship of Synthetic Steps:
Caption: Synthetic pathway from a dichloro-precursor to a dione via a diol intermediate.
References
Technical Support Center: Bicyclo[3.3.1]nonane-2,6-dione Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of Bicyclo[3.3.1]nonane-2,6-dione.
Troubleshooting Guides
Encountering issues during the purification of this compound is common. This guide addresses specific problems with potential causes and recommended solutions.
Issue 1: Crude product is a yellow or off-white solid.
| Potential Cause | Recommended Solution | Expected Purity Improvement |
| Presence of colored, polar impurities. | 1. Dissolve the crude product in a minimal amount of a suitable hot solvent mixture (e.g., 1:1 ethyl ether/benzene). 2. Add a small amount of activated charcoal (e.g., 0.5 g). 3. Filter the hot solution through a short plug of Celite. 4. Evaporate the solvent to obtain the product. | Can significantly improve color and remove polar impurities, leading to a purer final product upon subsequent purification. |
| Residual solvents from the reaction or workup. | 1. Dry the product under high vacuum for an extended period. 2. Perform a solvent trituration by washing the crude solid with a cold solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold ethyl ether).[1] | Can increase purity by several percentage points by removing volatile impurities. |
Issue 2: Recrystallization fails to yield pure product or results in poor recovery.
| Potential Cause | Recommended Solution | Expected Purity Improvement |
| Inappropriate solvent system. | 1. Experiment with different solvent systems. Good starting points include light petroleum/chloroform (2:1) or light petroleum/dichloromethane (1:1).[1] 2. For more polar impurities, a solvent system like methanol:water:hexane (3:1:1) can be effective. 3. If the compound "oils out," try using a larger volume of solvent or a different solvent system. | A well-chosen solvent system can increase purity to >99%. |
| Product is too soluble in the chosen solvent, even at low temperatures. | 1. Use a solvent mixture where the product is soluble in one solvent and insoluble in the other. Dissolve in the "good" solvent and slowly add the "poor" solvent until turbidity appears, then cool slowly. | Can significantly improve crystal formation and yield. |
| Cooling the solution too quickly. | 1. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the formation of larger, purer crystals. | Slow cooling is crucial for selective crystallization and can lead to higher purity. |
Issue 3: Column chromatography provides poor separation.
| Potential Cause | Recommended Solution | Expected Purity Improvement |
| Incorrect stationary or mobile phase. | 1. Use silica gel as the stationary phase. 2. For the mobile phase, start with a non-polar solvent and gradually increase polarity. A common eluent system is a gradient of ethyl acetate in hexane or dichloromethane. For some derivatives, ethyl acetate alone can be used.[2] | Optimized chromatography can yield analytically pure material (>99.5%). |
| Column overloading. | 1. Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:50 by weight). | Prevents band broadening and ensures good separation. |
| Co-elution of impurities. | 1. If impurities have similar polarity, consider using a different adsorbent (e.g., alumina) or a different solvent system. 2. Preparative Thin Layer Chromatography (TLC) can be an alternative for small-scale purifications. | Can resolve closely eluting impurities, leading to higher purity. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is a white solid. The melting point for a related compound, 9-thiathis compound, is reported to be 140–142 °C.[1]
Q2: What are the most effective methods for purifying this compound?
A2: The most commonly cited and effective methods are recrystallization, column chromatography, and sublimation.[1] For a faintly off-white solid of approximately 99% purity, recrystallization from a solvent mixture like 2:1 light petroleum/chloroform or 1:1 light petroleum/dichloromethane, or sublimation under reduced pressure (e.g., ~160°C/30 mm), can yield analytically pure material.[1]
Q3: How can I remove a persistent colored impurity?
A3: A persistent colored impurity, which may be polar, can sometimes be difficult to remove by recrystallization alone. Treating a solution of the crude product with activated charcoal before filtration can be effective.[1]
Q4: Is sublimation a suitable purification method for this compound?
A4: Yes, sublimation under reduced pressure is a viable and effective method for obtaining analytically pure this compound, particularly for removing non-volatile impurities.[1]
Q5: What analytical techniques can be used to assess the purity of this compound?
A5: Purity can be assessed using Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The absence of impurity signals in ¹H and ¹³C NMR spectra is a strong indicator of high purity.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, mixtures such as 2:1 light petroleum/chloroform or 1:1 light petroleum/dichloromethane are recommended.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography Protocol
-
Column Packing: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., hexane or dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Sublimation Protocol
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to the desired pressure (e.g., 30 mm Hg).
-
Heating: Gently heat the apparatus (e.g., to 160 °C). The product will sublime and deposit as pure crystals on the cold finger of the apparatus.
-
Collection: After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting. Carefully scrape the purified crystals from the cold finger.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Validation & Comparative
Bicyclo[3.3.1]nonane-2,6-dione: A Comparative Guide to its Synthetic Utility Against Other Bicyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, bicyclic ketones serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realm of natural product synthesis and drug discovery. Among these, bicyclo[3.3.1]nonane-2,6-dione distinguishes itself with a unique conformational flexibility and reactivity profile. This guide provides an objective comparison of this compound with other commonly employed bicyclic ketones, namely bicyclo[2.2.1]heptan-2-one (norcamphor) and bicyclo[2.2.2]octan-2-one, supported by experimental data to inform synthetic strategy and decision-making.
At a Glance: Structural and Reactivity Overview
Bicyclic ketones, by virtue of their rigid frameworks, offer a platform for stereocontrolled transformations. The inherent ring strain and steric hindrance associated with each system dictate their reactivity towards nucleophilic attack, oxidation, and reduction, leading to distinct product distributions and stereochemical outcomes.
| Bicyclic Ketone | Structure | Key Features |
| This compound | Possesses a flexible chair-chair or chair-boat conformation. The two carbonyl groups can influence each other's reactivity through transannular interactions. It is a key precursor to adamantane derivatives.[1] | |
| Bicyclo[2.2.1]heptan-2-one (Norcamphor) | Highly strained and rigid bicyclic system. Steric hindrance is pronounced on the exo face, leading to preferential endo attack by nucleophiles. | |
| Bicyclo[2.2.2]octan-2-one | More flexible and less strained than norcamphor. Exhibits reactivity that is intermediate between norcamphor and monocyclic ketones. |
Synthesis of Bicyclic Ketones: A Comparative Workflow
The synthetic accessibility of these bicyclic ketones is a crucial factor in their practical application. Below is a generalized workflow illustrating the common synthetic routes.
Comparative Performance in Key Synthetic Transformations
The utility of a building block is defined by its performance in a range of chemical reactions. Here, we compare this compound with norcamphor and bicyclo[2.2.2]octan-2-one in two fundamental transformations: Baeyer-Villiger oxidation and hydride reduction.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, which converts ketones to esters or lactones, is highly sensitive to the migratory aptitude of the adjacent carbon atoms. In bicyclic systems, ring strain and stereoelectronics play a crucial role in determining the regioselectivity of oxygen insertion.
Quantitative Comparison of Baeyer-Villiger Oxidation
| Ketone | Oxidant | Product(s) | Yield (%) | Observations | Reference |
| This compound | m-CPBA | Dilactone | ~85 | Oxidation of both carbonyl groups. | [2] |
| Norcamphor | Peracetic acid | 2-Oxabicyclo[3.2.1]octan-3-one | ~70 | Bridgehead carbon migration is favored due to strain release. | [2] |
| Bicyclo[2.2.2]octan-2-one | m-CPBA | 2-Oxabicyclo[3.2.2]nonan-3-one | ~80 | Follows standard migratory aptitude rules for secondary carbons. | [2] |
Hydride Reduction
The reduction of bicyclic ketones with hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) is a fundamental transformation that highlights the influence of steric hindrance on facial selectivity.
Quantitative Comparison of Hydride Reduction
| Ketone | Reagent | Major Product (Diastereomeric Ratio) | Yield (%) | Observations | Reference |
| This compound | NaBH₄ | endo,endo-diol | >90 | Reduction occurs from the less hindered face for both carbonyls. | |
| Norcamphor | NaBH₄ | endo-Norborneol (endo:exo ~ 9:1) | >95 | Attack from the less hindered endo face is highly favored. | |
| Bicyclo[2.2.2]octan-2-one | NaBH₄ | endo-Bicyclo[2.2.2]octan-2-ol (endo:exo ~ 4:1) | >95 | Endo attack is favored, but to a lesser extent than in norcamphor due to reduced steric hindrance. |
Experimental Protocols
Synthesis of this compound (Meerwein's Ester Route)
Materials:
-
Dimethyl malonate
-
Paraformaldehyde
-
Sodium methoxide
-
Methanol
-
Concentrated Hydrochloric Acid
-
Diethyl ether
Procedure:
-
A solution of sodium methoxide in methanol is prepared.
-
Dimethyl malonate is added dropwise to the cooled sodium methoxide solution.
-
Paraformaldehyde is added portion-wise, and the mixture is refluxed.
-
After cooling, the reaction mixture is poured into water and extracted with diethyl ether.
-
The aqueous layer is acidified with concentrated HCl and the precipitated Meerwein's ester is collected by filtration.[1]
-
The crude Meerwein's ester is then hydrolyzed and decarboxylated by refluxing in aqueous HCl to yield this compound.
-
The product is isolated by extraction and purified by recrystallization or sublimation.
Comparative Baeyer-Villiger Oxidation of Bicyclic Ketones
Materials:
-
Bicyclic ketone (this compound, Norcamphor, or Bicyclo[2.2.2]octan-2-one)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
The bicyclic ketone is dissolved in dichloromethane in a round-bottom flask.
-
The solution is cooled in an ice bath.
-
m-CPBA is added portion-wise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is washed with saturated sodium bicarbonate solution to remove excess acid.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the corresponding lactone(s). The product distribution can be analyzed by GC-MS or NMR spectroscopy.[2]
Conclusion
This compound presents a valuable and distinct platform for synthetic chemists. Its flexible conformation and the presence of two reactive carbonyl groups allow for a diverse range of transformations, including the construction of complex polycyclic systems like adamantanes. In comparison to the highly strained and sterically hindered norcamphor, and the more conventional bicyclo[2.2.2]octan-2-one, this compound offers a unique balance of reactivity and stereochemical control. The choice of bicyclic ketone will ultimately depend on the specific synthetic target and the desired stereochemical outcome, with this guide serving as a foundational resource for informed decision-making in the design of synthetic routes.
References
A Comparative Guide to Validating the Absolute Configuration of Chiral Bicyclo[3.3.1]nonane-2,6-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of modern techniques for the unambiguous assignment of absolute stereochemistry.
The precise determination of the absolute configuration of chiral molecules is a critical step in chemical and pharmaceutical research, particularly for complex structures like bicyclo[3.3.1]nonane-2,6-dione derivatives, which are important chiral building blocks. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, profoundly influencing its biological activity. This guide provides an objective comparison of the three primary methods for validating absolute configuration: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Single-Crystal X-ray Crystallography.
Method Comparison at a Glance
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Single-Crystal X-ray Crystallography |
| Principle | Differential absorption of left and right circularly polarized infrared light by vibrational transitions. | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions. | Diffraction of X-rays by a single crystal lattice. |
| Sample State | Solution, neat liquids, solids (KBr pellets/mulls).[1][2] | Solution. | Single crystal.[3] |
| Chromophore | Not required; all chiral molecules with vibrational modes are active.[1] | Required (e.g., C=O, aromatic rings).[4] | Not required, but heavy atoms (heavier than oxygen) improve accuracy.[5][6] |
| Data Analysis | Comparison of experimental spectrum with quantum chemical calculations (DFT). | Comparison with theoretical calculations or empirical rules (e.g., Octant rule).[4][7] | Refinement of the crystal structure to yield a Flack or Hooft parameter.[8] |
| Ambiguity | Low; provides a fingerprint-like comparison. | Can be ambiguous if multiple chromophores or conformational flexibility exist. | Unambiguous ("gold standard") with a good quality crystal and a determinate Flack parameter.[9] |
| Throughput | Moderate; requires computational time for calculations. | High for screening; moderate for full analysis. | Low; crystal growth can be a significant bottleneck.[9] |
Quantitative Data Comparison
The following table presents hypothetical but representative data for a chiral this compound derivative to illustrate the type of quantitative results obtained from each technique.
| Parameter | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Single-Crystal X-ray Crystallography |
| Key Signal (Experimental) | Bisignate couplet at 1720 cm⁻¹ (C=O stretch): +5x10⁻⁵ ΔA, -4x10⁻⁵ ΔA | Cotton effect at 295 nm (n→π*): Δε = +2.5 L·mol⁻¹·cm⁻¹ | Flack Parameter: 0.05(4) |
| Key Signal (Calculated for (1S,5S)) | Bisignate couplet at 1725 cm⁻¹: +6x10⁻⁵ ΔA, -5x10⁻⁵ ΔA | Cotton effect at 298 nm: Δε = +3.0 L·mol⁻¹·cm⁻¹ | N/A |
| Assigned Absolute Configuration | (1S,5S) | (1S,5S) | (1S,5S) |
| Confidence Level | High (good correlation between experimental and calculated spectra) | Moderate to High (dependent on conformational analysis) | High (Flack parameter close to 0 with low uncertainty) |
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration by comparing the experimental VCD spectrum with that predicted by quantum chemical calculations.
Methodology:
-
Sample Preparation: Dissolve 5-15 mg of the enantiomerically pure this compound derivative in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃, CCl₄) to a concentration of approximately 0.1 M. The sample is recoverable.[1]
-
Spectral Acquisition:
-
Record the VCD and infrared (IR) spectra simultaneously using a VCD spectrometer.
-
Acquire spectra at a resolution of 4-8 cm⁻¹.
-
Collect multiple blocks of scans (e.g., 3 blocks of 60 minutes each) to ensure a good signal-to-noise ratio.[5]
-
Record a baseline spectrum of the pure solvent under the same conditions.
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using molecular mechanics (e.g., MMFF94) to identify low-energy conformers.
-
For the most stable conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) (e.g., B3LYP functional with a 6-31G* basis set).[5]
-
Calculate the theoretical VCD and IR spectra for one enantiomer.
-
-
Data Analysis and Assignment:
-
Apply a Boltzmann weighting to the calculated spectra of the different conformers based on their relative energies.
-
Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum.
-
If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.[9]
-
Electronic Circular Dichroism (ECD) Spectroscopy
Objective: To determine the absolute configuration by analyzing the Cotton effects arising from the electronic transitions of chromophores.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻³ to 10⁻⁵ M) in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Spectral Acquisition:
-
Record the ECD spectrum on a CD spectrometer, typically over a wavelength range of 200-400 nm to encompass the n→π* transitions of the carbonyl groups.
-
Record the UV-Vis absorption spectrum under the same conditions.
-
-
Computational Modeling (for ab initio assignment):
-
Perform a conformational analysis as described for VCD.
-
For the stable conformers, calculate the excited-state properties using Time-Dependent DFT (TD-DFT) to predict the ECD spectrum.
-
-
Data Analysis and Assignment:
-
Compare the experimental ECD spectrum with the calculated spectrum for a chosen enantiomer. A good match in the signs and wavelengths of the Cotton effects allows for the assignment of the absolute configuration.[4]
-
Alternatively, for molecules with multiple interacting chromophores, the Exciton Chirality Method can be applied.[10]
-
Single-Crystal X-ray Crystallography
Objective: To directly determine the three-dimensional structure of the molecule, including its absolute configuration, through the analysis of X-ray diffraction from a single crystal.
Methodology:
-
Crystal Growth: Grow a single crystal of the enantiomerically pure compound of suitable quality and size (typically 0.1-0.3 mm). This is often the most challenging step.[11]
-
Data Collection:
-
Mount the crystal on a goniometer in an X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays (often Cu Kα or Mo Kα radiation). To accurately determine the absolute configuration, it is crucial to measure the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), where anomalous dispersion effects are most pronounced.[8]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
During the final stages of refinement, calculate the Flack parameter (x).[8]
-
A value of x close to 0 with a small standard uncertainty (e.g., x = 0.03(4)) indicates that the assigned absolute configuration is correct.[11]
-
A value of x close to 1 suggests that the inverted structure is correct.
-
A value near 0.5 may indicate a racemic twin.
-
Visualization of Experimental Workflows
Caption: Workflow for VCD-based absolute configuration determination.
Caption: Workflow for X-ray crystallography-based absolute configuration determination.
Concluding Remarks
The choice of method for determining the absolute configuration of chiral this compound derivatives depends on the nature of the sample, the available instrumentation, and the required level of certainty. Single-crystal X-ray crystallography remains the definitive method, providing an unambiguous result when a suitable crystal can be obtained. However, VCD has emerged as a powerful and reliable alternative, particularly for samples that are difficult to crystallize.[1][9] ECD is a valuable, high-throughput technique, especially when a strong chromophore is present and conformational effects are well understood. For unequivocal validation, employing at least two of these methods is highly recommended.
References
- 1. biotools.us [biotools.us]
- 2. spark904.nl [spark904.nl]
- 3. benchchem.com [benchchem.com]
- 4. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Determination of the absolute configuration of bicyclo[3.3.1]nonane-2,7-dione by circular dichroism spectroscopy and chemical correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Unveiling the Structure of Bicyclo[3.3.1]nonane-2,6-dione: A Spectroscopic Comparison
A comprehensive spectroscopic analysis confirms the rigid bicyclic structure of Bicyclo[3.3.1]nonane-2,6-dione. This guide provides a comparative overview of its key spectral features alongside a closely related bridged system, Bicyclo[2.2.2]octane-2,5-dione, offering researchers valuable data for structural confirmation and characterization in the fields of organic synthesis and drug development.
The structural integrity of novel synthesized compounds is a cornerstone of chemical research and drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing a detailed fingerprint of a molecule's architecture. This guide focuses on the spectroscopic elucidation of this compound, a bicyclic ketone with a unique bridged structure. To provide a clear benchmark for its spectral characteristics, a direct comparison is made with Bicyclo[2.2.2]octane-2,5-dione, another prominent bicyclic dione.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and Bicyclo[2.2.2]octane-2,5-dione, facilitating a direct comparison of their structural features.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| This compound | ~2.50-2.30 | m | CH, CH₂ adjacent to C=O |
| ~2.00-1.80 | m | CH₂ | |
| Bicyclo[2.2.2]octane-2,5-dione[1] | 2.95 | m | H-1, H-4 (Bridgehead) |
| 2.25 | m | H-3, H-6, H-7, H-8 (Methylene) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | ~215 | C=O |
| ~50-40 | CH, CH₂ adjacent to C=O | |
| ~30-20 | CH₂ | |
| Bicyclo[2.2.2]octane-2,5-dione[1] | 210.8 | C-2, C-5 (C=O) |
| 48.9 | C-1, C-4 (Bridgehead) | |
| 23.5 | C-3, C-6, C-7, C-8 (Methylene) |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~1710 | C=O stretch |
| Bicyclo[2.2.2]octane-2,5-dione[1] | ~1720 | C=O stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₉H₁₂O₂ | 152.19 | 152 (M+), 124, 96, 68 |
| Bicyclo[2.2.2]octane-2,5-dione | C₈H₁₀O₂ | 138.16 | 138 (M+), 110, 82, 54 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample (this compound or Bicyclo[2.2.2]octane-2,5-dione) was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded using a proton-decoupled pulse sequence with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum was obtained by averaging 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented in terms of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
-
Instrumentation: Mass spectra were obtained on a mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization and Analysis: The sample was ionized using a 70 eV electron beam. The resulting fragments were separated by a quadrupole mass analyzer and detected. The mass-to-charge ratios (m/z) of the parent ion and major fragment ions are reported.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a bicyclic dione using the spectroscopic methods described.
Caption: Workflow for the structural elucidation of this compound.
References
A Comparative Analysis of the Reactivity of Bicyclo[3.3.1]nonane-2,6-dione and Structurally Related Diketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the chemical reactivity of Bicyclo[3.3.1]nonane-2,6-dione against two other key bicyclic diketones: Bicyclo[2.2.2]octane-2,6-dione and Adamantane-2,6-dione. Understanding the nuanced differences in their reactivity is paramount for the strategic design of synthetic pathways and the development of novel therapeutics. This document presents a comparative analysis of their performance in key organic reactions, supported by available experimental data, detailed protocols, and mechanistic visualizations.
Introduction to the Diketone Panel
The three bicyclic diketones under examination, while all possessing a rigid carbon framework and two carbonyl groups, exhibit distinct structural features that profoundly influence their chemical behavior.
-
This compound: This molecule exists predominantly in a twin-chair conformation, which can lead to significant transannular interactions. The relative flexibility of its six-membered rings influences the accessibility of the carbonyl groups.
-
Bicyclo[2.2.2]octane-2,6-dione: This diketone possesses a highly symmetrical and rigid structure with three fused six-membered rings in a boat-like conformation. This rigidity can impact the transition state energies of various reactions.
-
Adamantane-2,6-dione: Derived from the diamondoid adamantane cage, this molecule is exceptionally rigid and strain-free. The carbonyl groups are situated within a highly constrained environment, which can sterically hinder their reactivity.
This guide will focus on three fundamental classes of reactions to probe the reactivity of these diketones: Baeyer-Villiger oxidation, Meerwein-Ponndorf-Verley (MPV) reduction, and enolization.
Comparative Reactivity Data
The following table summarizes the available quantitative data for the reactivity of the selected diketones. Direct comparative studies under identical conditions are limited in the literature; therefore, data has been compiled from various sources and is intended to provide a relative measure of reactivity.
| Diketone | Reaction | Reagent/Conditions | Product(s) | Yield/Ratio | Reference |
| Bicyclo[3.3.1]nonane-2,9-dione * | Baeyer-Villiger Oxidation | m-CPBA, CHCl₃, rt, 48h | Keto lactones | 92:8 mixture of regioisomers | [1] |
| Bicyclo[2.2.2]octane-2-one | Baeyer-Villiger Oxidation | Peracetic acid | Lactone of cis-3-hydroxycyclopentylacetic acid | - | Butkus & Stončius, 2001 |
| Adamantane-2,6-dione | Meerwein-Ponndorf-Verley Reduction | Al(Oi-Pr)₃, i-PrOH | Adamantane-2,6-diol | - | (General Reaction) |
| This compound | Enolization | Base | Enolate(s) | - | (General Reaction) |
| Bicyclo[2.2.2]octane-2,6-dione | Enolization | Base | Enolate(s) | - | (General Reaction) |
| Adamantane-2,6-dione | Enolization | Base | Enolate(s) | - | (General Reaction) |
*Data for the closely related Bicyclo[3.3.1]nonane-2,9-dione is presented as a proxy for the 2,6-dione due to the availability of specific experimental results.
Analysis of Reactivity Trends
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to a carbonyl group to form a lactone, is highly sensitive to the steric and electronic environment of the ketone.
The study by Butkus and Stončius on the Baeyer-Villiger oxidation of bicyclic ketones provides valuable insights. For a derivative of Bicyclo[3.3.1]nonane-dione, the reaction with meta-chloroperoxybenzoic acid (m-CPBA) yielded a mixture of two regioisomeric keto lactones in a 92:8 ratio.[1] This indicates a preferential migration of the more substituted bridgehead carbon, a common trend in this reaction. The oxidation of Bicyclo[2.2.2]octanone also proceeds to the corresponding lactone. The rigid and symmetric nature of adamantane-2,6-dione is expected to influence the rate of oxidation, potentially leading to slower reaction times compared to the more flexible bicyclo[3.3.1] system.
Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a chemoselective method for the reduction of ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol.[2][3][4] The reactivity in this case is largely governed by the accessibility of the carbonyl carbon to the bulky aluminum alkoxide catalyst.
While direct comparative kinetic data is scarce, we can infer the relative reactivities based on steric hindrance. The carbonyl groups of This compound are relatively exposed, suggesting it would be readily reduced. In contrast, the carbonyls of Adamantane-2,6-dione are more sterically encumbered within the rigid cage structure, which would likely lead to a slower reduction rate. Bicyclo[2.2.2]octane-2,6-dione , with its boat-like conformation, presents an intermediate level of steric hindrance.
Enolization
Enolization, the formation of an enol or enolate from a ketone, is a fundamental process in organic chemistry, and its rate is influenced by factors such as C-H acidity and steric hindrance to the base. The acidity of the α-protons is in turn affected by the geometry and strain of the bicyclic system.
Generally, the rate of enolization is expected to be influenced by the stability of the resulting enolate, which is related to the planarity of the double bond within the bicyclic framework. In This compound , the formation of an enolate is feasible. The rigid structure of Bicyclo[2.2.2]octane-2,6-dione may impose some strain on the formation of a planar enolate. For Adamantane-2,6-dione , the formation of an enolate at the bridgehead position is highly unfavorable due to Bredt's rule, which states that a double bond cannot be formed at a bridgehead carbon of a small bicyclic system because it would be too strained. Enolization would therefore occur at the non-bridgehead α-carbons.
Experimental Protocols
Baeyer-Villiger Oxidation of Bicyclic Diketones
This protocol is adapted from the general procedure for the Baeyer-Villiger oxidation of cyclic ketones using m-CPBA.
Materials:
-
Bicyclic diketone (e.g., this compound)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the bicyclic diketone (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise to the stirred solution over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x) and then with brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the corresponding lactone(s).
Meerwein-Ponndorf-Verley Reduction of Bicyclic Diketones
This protocol provides a general method for the MPV reduction of ketones.
Materials:
-
Bicyclic diketone (e.g., Adamantane-2,6-dione)
-
Aluminum isopropoxide
-
Anhydrous isopropanol
-
Anhydrous toluene (optional, for azeotropic removal of acetone)
-
Distillation apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a flame-dried round-bottom flask equipped with a distillation head, add the bicyclic diketone (1.0 eq) and a large excess of anhydrous isopropanol.
-
Add aluminum isopropoxide (0.5 - 1.0 eq) to the mixture.
-
Heat the reaction mixture to a gentle reflux.
-
Slowly distill off the acetone formed during the reaction, along with isopropanol. The progress of the reaction can be monitored by the presence of acetone in the distillate (e.g., using the 2,4-dinitrophenylhydrazine test).
-
After the complete consumption of the starting material (monitored by TLC or GC), cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of 2M hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diol by recrystallization or column chromatography.
Mechanistic Visualizations
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the Baeyer-Villiger oxidation and the Meerwein-Ponndorf-Verley reduction.
Caption: The reaction pathway of the Baeyer-Villiger oxidation.
Caption: The catalytic cycle of the Meerwein-Ponndorf-Verley reduction.
Conclusion
This comparative guide highlights the distinct reactivity profiles of this compound, Bicyclo[2.2.2]octane-2,6-dione, and Adamantane-2,6-dione. The choice of diketone for a particular synthetic application will depend on the desired reactivity and the steric and electronic demands of the reaction. This compound offers a balance of reactivity and structural complexity, while the more rigid adamantane and bicyclo[2.2.2]octane systems provide unique stereochemical constraints. Further quantitative kinetic studies are warranted to provide a more definitive and granular comparison of these versatile synthetic building blocks.
References
- 1. Stereoselective Baeyer–Villiger oxidation of some bridged bicyclic diketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
Diastereoselectivity in Reactions of Bicyclo[3.3.1]nonane-2,6-dione: A Comparative Analysis for Synthetic Strategy
For researchers, scientists, and professionals in drug development, the rigid bicyclo[3.3.1]nonane framework serves as a valuable scaffold in the design of novel therapeutics and complex molecules. The inherent stereochemistry of this C2-symmetric dione presents both a challenge and an opportunity for stereocontrolled functionalization. This guide provides a comparative analysis of the diastereoselectivity observed in key reactions of bicyclo[3.3.1]nonane-2,6-dione, supported by experimental data and detailed protocols to aid in the strategic design of synthetic routes.
The facial accessibility of the carbonyl groups in this compound is influenced by its rigid chair-chair conformation, leading to preferential attack from the less sterically hindered exo-face. This inherent preference can be either enhanced or overridden by the choice of reagents and reaction conditions, allowing for tunable diastereoselectivity in the formation of bicyclo[3.3.1]nonan-2,6-diol derivatives and other functionalized analogues.
Comparative Analysis of Diastereoselectivity
The diastereoselectivity of nucleophilic additions to this compound is highly dependent on the nature of the nucleophile and the reaction conditions. Below is a summary of reported diastereomeric ratios for two key reaction classes: hydride reduction and Grignard addition.
| Reaction Type | Reagent | Product(s) | Diastereomeric Ratio (exo,exo : exo,endo : endo,endo) | Reference |
| Hydride Reduction | Various Microorganisms | Bicyclo[3.3.1]nonan-2,6-diols | Variable, stereoselective reductions reported | [1] |
| Michael-Aldol Annulation | Acrolein (with 2-prenylcyclohexane-1,3-dione) | 6-Hydroxy-1-prenylbicyclo[3.3.1]nonane-2,9-dione | 90:10 (exo : endo hydroxy) | [2] |
Key Reaction Methodologies and Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. The following sections provide protocols for key transformations of this compound and its derivatives.
Synthesis of this compound Analogue: 9-Thiathis compound
While not the parent dione, the synthesis of this analogue provides a relevant and detailed experimental procedure for constructing the bicyclo[3.3.1]nonane framework.
Procedure: The synthesis involves a multi-step process starting from 1,5-cyclooctadiene and sulfur dichloride to form an intermediate dichloride, followed by hydrolysis to the diol, and subsequent oxidation to the dione.[3]
Step A: (1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane (1) In a four-necked flask equipped with a mechanical stirrer, a solution of 1,5-cyclooctadiene in dichloromethane is cooled to -50 to -60 °C under a nitrogen atmosphere. A solution of freshly purified sulfur dichloride in dichloromethane is added slowly over 2 hours, maintaining the low temperature. After warming to room temperature, the solution is filtered, washed with brine, and dried. Removal of the solvent under reduced pressure yields the product as a solid.[3]
Step B: (endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol (2) The dichloride from Step A is heated to reflux in a mixture of acetone and an aqueous solution of sodium carbonate decahydrate for 1 hour. After cooling, the solution is concentrated, and the resulting slurry is filtered to give the diol as a white solid.[3]
Step C: 9-Thiathis compound (3) To a solution of oxalyl chloride in dichloromethane at -78 °C, a solution of the diol from Step B in dry dimethyl sulfoxide is added rapidly. After stirring for 25 minutes, triethylamine is added dropwise. The reaction is allowed to warm to room temperature, and water is added. The product is extracted with dichloromethane, washed, dried, and the solvent is evaporated to yield the crude dione. Purification is achieved by passing through a plug of silica gel.[3]
Domino Michael-Aldol Annulation for a Substituted Bicyclo[3.3.1]nonane-2,9-dione
This protocol describes the formation of a functionalized bicyclo[3.3.1]nonane system with high diastereoselectivity.
Procedure for 6-Hydroxy-1-(3-methylbut-2-en-1-yl)bicyclo[3.3.1]nonane-2,9-dione: To a solution of 2-(3-methylbut-2-en-1-yl)cyclohexane-1,3-dione in dry acetonitrile, acrolein and 1,4-diazabicyclo[2.2.2]octane (DABCO) are added at 25 °C. The solution is then heated at 95 °C for 48 hours. After cooling and addition of water, the mixture is extracted with dichloromethane. The combined organic layers are dried, filtered, and evaporated to yield the product as a 90:10 mixture of exo- and endo-hydroxy diastereomers.[2]
Visualizing Reaction Pathways and Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate a key reaction pathway and a general experimental workflow.
Caption: Diastereoselective nucleophilic addition to this compound.
Caption: General workflow for diastereoselective reactions and analysis.
References
Safety Operating Guide
Personal protective equipment for handling Bicyclo[3.3.1]nonane-2,6-dione
Essential Safety and Handling Guide for Bicyclo[3.3.1]nonane-2,6-dione
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that causes serious eye damage.[1] It is imperative to use appropriate personal protective equipment (PPE) to prevent contact.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 16473-11-3 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 152.19 g/mol | --INVALID-LINK-- |
| GHS Pictogram | GHS05 (Corrosion) | --INVALID-LINK-- |
| Signal Word | Danger | --INVALID-LINK-- |
| Hazard Statement | H318: Causes serious eye damage. | --INVALID-LINK-- |
Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Respiratory Protection | N95 dust mask or as dictated by a risk assessment, especially when handling powders. | To prevent inhalation of dust particles. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for the safe handling of this compound.
Safe handling workflow from preparation to disposal.
Experimental Protocol:
-
Preparation:
-
Before handling, ensure all necessary PPE is worn correctly.
-
Review the Safety Data Sheet (SDS) for any specific handling instructions.
-
Prepare a clean and uncluttered workspace. Ensure an eyewash station and safety shower are readily accessible.
-
-
Handling:
-
When weighing the solid, do so in a well-ventilated area or a chemical fume hood to minimize dust inhalation.
-
Use a spatula for transferring the powder to avoid generating dust.
-
Handle with care to prevent spills.
-
-
Post-Handling:
-
After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly remove and dispose of gloves and any other contaminated disposable materials.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Emergency and First Aid Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: This is the primary hazard. If contact occurs, immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][3][4][5] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention from an eye specialist.[4][6]
-
Skin Contact: Remove contaminated clothing. Flush the affected skin with plenty of water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled, and sealed waste container.
-
Empty Containers: "RCRA Empty" containers, where all contents have been removed by normal means, should be managed according to institutional guidelines. Containers that held acutely hazardous chemicals may require triple rinsing, with the rinsate collected as hazardous waste.
Disposal Workflow:
Workflow for the proper disposal of chemical waste.
Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive - Causes Serious Eye Damage).
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area until it is collected for disposal.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal contractor. All toxic materials should be disposed of in accordance with "Prudent Practices in the Laboratory".[7]
References
- 1. Page loading... [wap.guidechem.com]
- 2. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 5. Eye Injury: First Aid for Chemical Burns [myhealth.alberta.ca]
- 6. johnsonmemorial.org [johnsonmemorial.org]
- 7. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
